Imidazo[1,5-A]pyridin-8-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
imidazo[1,5-a]pyridin-8-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c8-6-2-1-3-10-5-9-4-7(6)10/h1-5H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INLFZTRHTAKIMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=NC=C2C(=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70666112 | |
| Record name | Imidazo[1,5-a]pyridin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70666112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
697739-15-4 | |
| Record name | Imidazo[1,5-a]pyridin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70666112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of Imidazo 1,5 a Pyridin 8 Amine and Its Derivatives
Strategies for Constructing the Imidazo[1,5-A]pyridine (B1214698) Ring System
The construction of the imidazo[1,5-a]pyridine ring system is predominantly achieved through the formation of the five-membered imidazole (B134444) ring onto a pre-existing pyridine (B92270) core. beilstein-journals.org This is typically accomplished via cyclocondensation reactions involving a nucleophilic 2-(aminomethyl)pyridine precursor and a suitable electrophilic partner. beilstein-journals.orgresearchgate.net
Cyclocondensation Reactions
Cyclocondensation reactions are a cornerstone in the synthesis of imidazo[1,5-a]pyridines, offering a versatile and efficient means to access a wide array of derivatives. These methods generally involve the reaction of a pyridine-based precursor with a component that provides the remaining atoms of the imidazole ring.
One of the earliest and most fundamental approaches to the imidazo[1,5-a]pyridine skeleton involves the Vilsmeier-type cyclization of N-2-pyridylmethyl amides. mdpi.comlew.ro This classic method utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride and a tertiary amide like dimethylformamide, to effect the cyclization. While foundational, this method has been somewhat superseded by newer, more versatile techniques. acs.orgacs.org
The cyclization of N-2-pyridylmethyl thioamides provides another important route to imidazo[1,5-a]pyridines. lew.ro Various reagents have been employed to promote this transformation. Dicyclohexylcarbodiimide (DCC) has been used for the cyclodesulfurization of N'-substituted-N-(2-pyridylmethyl)thioureas to yield 3-aminoimidazo[1,5-a]pyridine derivatives. semanticscholar.org Lawesson's reagent is another effective thionating agent that can facilitate the cyclization. lew.ro Mercury(II) acetate (B1210297) has also been utilized in these cyclization reactions. lew.ro More recently, an iodine-mediated oxidative desulfurization has proven to be an efficient and versatile method for the preparation of imidazo[1,5-a]pyridines from N-2-pyridylmethyl thioamides. researchgate.netukzn.ac.za This iodine-promoted cyclization is often carried out in the presence of pyridine and affords the desired products in good yields. ukzn.ac.za
Table 1: Reagents for the Cyclization of N-2-Pyridylmethyl Thioamides
| Reagent | Description | Reference |
| Dicyclohexylcarbodiimide (DCC) | Used for cyclodesulfurization of thioureas. | semanticscholar.org |
| Lawesson's Reagent | An effective thionating agent for cyclization. | lew.ro |
| Mercury(II) Acetate | A reagent used to promote cyclization. | lew.ro |
| Iodine/Pyridine | Mediates oxidative desulfurization for cyclization. | researchgate.netukzn.ac.za |
A more recent and innovative approach involves the cyclization of 2-picolylamines (2-(aminomethyl)pyridines) with nitroalkanes that have been electrophilically activated by polyphosphoric acid (PPA). beilstein-journals.orggrafiati.com In this method, heating nitroalkanes in PPA generates phosphorylated nitronates, which are potent electrophiles. beilstein-journals.orgbeilstein-journals.org These activated species then react with the nucleophilic 2-picolylamine. beilstein-journals.org The initial nucleophilic attack of the amine on the nitronate leads to an amidinium intermediate, which then undergoes a 5-exo-trig cyclization onto the pyridine ring. beilstein-journals.org Subsequent elimination steps lead to the formation of the aromatic imidazo[1,5-a]pyridine ring. beilstein-journals.org This method has been shown to be effective for a range of nitroalkanes and 2-(aminomethyl)quinolines, although it can be sensitive to steric factors and may require relatively harsh reaction conditions. beilstein-journals.org
Table 2: Optimization of Reaction Conditions for the Cyclization of 2-(aminomethyl)pyridine with Nitroethane
| Entry | Medium | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | PPA 85% | 110 | 3 | 4 | researchgate.netresearchgate.net |
| 2 | PPA 85% | 130 | 3 | 13 | researchgate.netresearchgate.net |
| 3 | PPA 87% | 130 | 3 | 15 | researchgate.netresearchgate.net |
| 4 | PPA 80% | 140 | 3 | 6 | researchgate.netresearchgate.net |
| 5 | H₃PO₄ 100% | 140 | 5 | 0 | researchgate.netresearchgate.net |
| 6 | PPA 87% / H₃PO₃ | 110 | 5 | 22 | researchgate.netresearchgate.net |
| 7 | PPA 87% / H₃PO₃ | 140 | 2 | 43 | researchgate.netresearchgate.net |
| 8 | PPA 87% / H₃PO₃ | 140 | 1.5 | 62 | researchgate.netresearchgate.net |
| 9 | PPA 87% / H₃PO₃ | 160 | 2 | 77 | researchgate.netresearchgate.net |
A highly efficient one-pot synthesis of imidazo[1,5-a]pyridines has been developed utilizing propane (B168953) phosphoric acid anhydride (B1165640) (T3P®) as a coupling agent and dehydrator. researchgate.netresearchgate.net This method involves the reaction of a carboxylic acid with a 2-methylaminopyridine in a suitable solvent like ethyl acetate or n-butyl acetate at reflux. researchgate.net T3P® facilitates the condensation and subsequent cyclization, allowing for the introduction of various substituents at the 1- and 3-positions of the imidazo[1,5-a]pyridine core. researchgate.netresearchgate.net This approach is valued for its operational simplicity, high yields, and the use of a relatively safe and effective reagent. organic-chemistry.orgchemicalbook.insigmaaldrich.com
A versatile three-component condensation reaction provides a straightforward route to 1,3-diarylated imidazo[1,5-a]pyridines. researchgate.netresearchgate.net This reaction involves the condensation of phenyl(pyridin-2-yl)methanone, an aldehyde, and ammonium (B1175870) acetate in a one-pot procedure. researchgate.netunito.it The reaction is typically carried out in glacial acetic acid at elevated temperatures. unito.it This methodology is attractive due to its simplicity, the ready availability of the starting materials, and the ability to generate a diverse range of products by varying the aldehyde component. unito.it The use of microwave irradiation has also been explored to accelerate this transformation. researchgate.net
Decarboxylative Cyclization of α-Amino Acids with 2-Benzoylpyridines Catalyzed by Copper/Iodine
A notable method for the synthesis of 1,3-disubstituted imidazo[1,5-a]pyridines involves a copper/iodine co-catalyzed decarboxylative cyclization. nih.govacs.orgorganic-chemistry.org This reaction utilizes readily available α-amino acids and 2-benzoylpyridines or 2-benzoylquinolines, offering an efficient route to the target compounds in excellent yields. nih.govacs.org The process is believed to follow an ionic pathway rather than a radical one. beilstein-journals.org
The optimized reaction conditions typically involve a copper catalyst such as copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂), molecular iodine as a co-catalyst, and an oxidant like di-tert-butyl peroxide (DTBP) in a suitable solvent like toluene (B28343) at elevated temperatures. organic-chemistry.org This method demonstrates broad applicability with various α-amino acids, including those with linear, branched, and aryl substituents, providing moderate to excellent yields. organic-chemistry.org Mechanistically, the reaction is proposed to initiate with a decarboxylation step, followed by oxidative iodination and subsequent intramolecular amination to form the fused heterocyclic system. beilstein-journals.orgorganic-chemistry.org This approach is particularly advantageous for synthesizing 3-alkyl derivatives, expanding the accessible range of imidazo[1,5-a]pyridine scaffolds. organic-chemistry.org
Table 1: Copper/Iodine-Catalyzed Decarboxylative Cyclization
| Entry | Reactant 1 | Reactant 2 | Catalyst System | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | Phenylglycine | 2-Benzoylpyridine | Cu(OTf)₂ / I₂ | 85 | organic-chemistry.org |
| 2 | Alanine | 2-Benzoylpyridine | Cu(OTf)₂ / I₂ | 72 | organic-chemistry.org |
| 3 | Leucine | 2-Benzoylpyridine | Cu(OTf)₂ / I₂ | 78 | organic-chemistry.org |
| 4 | Phenylalanine | 2-Benzoylquinoline | CuI / I₂ | 91 | nih.gov |
Oxidative Cyclization Approaches
Oxidative Condensation–Cyclization of Aldehydes and Aryl-2-pyridylmethylamines with Elemental Sulfur
An efficient, catalyst-free method for synthesizing 1,3-diarylated imidazo[1,5-a]pyridines involves the oxidative condensation-cyclization of aldehydes and aryl-2-pyridylmethylamines. acs.orgresearchgate.net This reaction employs a stoichiometric amount of elemental sulfur as a mild oxidant. acs.orgresearchgate.net The process is straightforward and provides good to high yields of a variety of 1,3-diarylated products. acs.orgresearchgate.net A significant feature of the resulting compounds is their fluorescence emission, typically observed in the 454-524 nm wavelength range. acs.orgresearchgate.net The introduction of two aryl groups significantly enhances the quantum yields compared to their 3-monosubstituted counterparts. acs.orgresearchgate.net
Table 2: Sulfur-Mediated Oxidative Condensation-Cyclization
| Entry | Aldehyde | Amine | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Benzaldehyde (B42025) | Phenyl-2-pyridylmethylamine | 88 | acs.org |
| 2 | 4-Methoxybenzaldehyde | Phenyl-2-pyridylmethylamine | 92 | acs.org |
| 3 | 4-Chlorobenzaldehyde | Phenyl-2-pyridylmethylamine | 85 | acs.org |
| 4 | Naphthaldehyde | Phenyl-2-pyridylmethylamine | 75 | acs.org |
Metal-free Iodine/TBHP-mediated One-pot Multicomponent Reactions involving C-H Functionalization
A metal-free, one-pot multicomponent protocol has been established for the synthesis of sulfenylated imidazo[1,5-a]pyridines. researchgate.netresearcher.lifeacs.org This reaction utilizes iodine and tert-butyl hydroperoxide (TBHP) as the mediating system. researchgate.netnih.gov The process involves the in-situ formation of the imidazo[1,5-a]pyridine skeleton, followed by C-H functionalization and subsequent sulfenylation in the same pot, leading to good to high yields of the desired products. researchgate.netnih.gov The starting materials for this reaction are typically 2-aminomethylpyridines, benzaldehydes, and sodium benzenesulfinates. researchgate.netmdpi.com A proposed mechanism suggests the initial reaction of 2-aminomethylpyridine and benzaldehyde with iodine/TBHP to form an intermediate, which then reacts with iodine. Concurrently, the sulfinate salt generates a disulfide, which then reacts with the cyclized intermediate to yield the final sulfenylated product. researchgate.net
Table 3: Iodine/TBHP-Mediated Multicomponent Reaction for Sulfenylated Imidazo[1,5-a]pyridines
| Entry | Aldehyde | Sulfinate | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Benzaldehyde | Sodium benzenesulfinate | 69 | mdpi.com |
| 2 | 4-(tert-butyl)benzaldehyde | Sodium benzenesulfinate | 46 | mdpi.com |
| 3 | Pyridine-2-carbaldehyde | Sodium benzenesulfinate | 73 | mdpi.com |
| 4 | Naphthalene-1-carbaldehyde | Sodium 4-chlorobenzenesulfinate | 72 | mdpi.com |
Ritter-type Reactions Utilizing Bismuth(III) Trifluoromethanesulfonate and para-Toluenesulfonic Acid
Novel synthetic approaches to imidazo[1,5-a]pyridine analogs have been developed using a Ritter-type reaction. acs.orgnih.gov These methods employ bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃) as an efficient catalyst for converting benzylic alcohols into benzylic cations, in conjunction with para-toluenesulfonic acid (p-TsOH·H₂O). acs.orgnih.govfigshare.com This procedure offers a broad substrate scope and produces the desired products in yields ranging from moderate to excellent. acs.orgnih.govfigshare.com The reaction is typically carried out in a solvent like 1,2-dichloroethane (B1671644) (DCE) at high temperatures. acs.org The crucial role of Bi(OTf)₃ is highlighted by a significant drop in yield when the reaction is conducted with p-TsOH alone. acs.org This methodology facilitates the intermolecular reaction between pyridinylmethanol and various aryl or alkyl nitrile derivatives. acs.org
Table 4: Bi(OTf)₃/p-TsOH-Catalyzed Ritter-type Reaction
| Entry | Pyridinylmethanol Derivative | Nitrile Derivative | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | (Pyridin-2-yl)methanol | Acetonitrile (B52724) | 78 | acs.org |
| 2 | (Pyridin-2-yl)methanol | Benzonitrile | 95 | |
| 3 | (6-Methylpyridin-2-yl)methanol | Acetonitrile | 85 | |
| 4 | (Pyridin-2-yl)methanol | 4-Chlorobenzonitrile | 72 | acs.org |
Multistep Preparations
Sequential van Leusen/Intramolecular Heck Reactions
Fused imidazo-pyridine derivatives can be synthesized through a two-step protocol involving a sequential van Leusen multicomponent reaction followed by an intramolecular Heck reaction. uni.lunih.govresearchgate.net This strategy allows for the construction of complex heterocyclic systems from readily available starting materials. uni.lu The van Leusen reaction first assembles the imidazole ring. This involves the condensation of an appropriate aldehyde containing a vinylogous bromide with an amine that contains a double bond to form an imine, which is then treated with tosylmethyl isocyanide (TosMIC) in the presence of a base. nih.gov The resulting imidazole intermediate then undergoes an intramolecular Heck cyclization to form the fused imidazo[1,5-a]pyridine ring system. uni.lunih.gov
Table 5: Sequential van Leusen/Intramolecular Heck Reaction
| Entry | Aldehyde | Amine | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | 2-Bromobenzaldehyde | Allylamine | Imidazo[1,5-a]pyridine | 65 (overall) | uni.lu |
| 2 | 2-Bromo-5-methoxybenzaldehyde | Allylamine | 7-Methoxyimidazo[1,5-a]pyridine | 62 (overall) | uni.lu |
Benzotriazole-mediated reactions
Benzotriazole-mediated reactions represent a multi-step approach for the synthesis of the imidazo[1,5-a]pyridine scaffold. researchgate.netsemanticscholar.org This methodology leverages the utility of benzotriazole (B28993) as a synthetic auxiliary. Although reported as a viable pathway, it is one of the more classical and often complex methods compared to modern one-pot procedures. researchgate.netsemanticscholar.org The general strategy involves using benzotriazole to facilitate the formation of key intermediates that are subsequently cyclized to yield the fused heterocyclic system.
Synthesis through Triphosgene (B27547) and Thiophosgene (B130339) Intermediates
A notable and efficient method for generating substituted imidazo[1,5-a]pyridines involves the use of triphosgene or thiophosgene for the cyclization of a key amine intermediate. This approach has been successfully applied to the synthesis of 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine (B8222196) derivatives.
The synthesis commences with the key intermediate, (3-chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine. This precursor undergoes a cyclization reaction when treated with either triphosgene or thiophosgene. The reaction with triphosgene, in a biphasic system of dichloromethane (B109758) and water with sodium hydrogen carbonate as a base, yields 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3-ol.
Alternatively, reaction with thiophosgene provides a route to the corresponding 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine-3-thiol (B12340790). The conditions for this transformation have been optimized by varying solvents and temperature, with tetrahydrofuran (B95107) (THF) proving to be a superior solvent over acetone (B3395972) or dichloromethane for this particular conversion.
| Entry | Solvent | Equivalents of Thiophosgene | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | THF | 1.1 | Room Temp | 3 | 75 |
| 2 | THF | 1.1 | Room Temp | 24 | 75 |
| 3 | THF | 1.1 | 0 | 3 | 78 |
| 4 | Acetone | 1.1 | Room Temp | 3 | 55 |
| 5 | DCM | 1.1 | Room Temp | 3 | 45 |
Grignard Reaction and POCl₃-Mediated Ring Closure in Imidazo[1,5-α]pyridine Synthesis
A versatile and widely employed strategy for constructing the imidazo[1,5-a]pyridine core involves a sequence initiated by a Grignard reaction, followed by amide formation and subsequent ring closure mediated by phosphorus oxychloride (POCl₃). ukzn.ac.zanih.gov
The synthesis typically begins with the preparation of a suitable 2-(aminomethyl)pyridine precursor. This can be achieved through various means, including a Grignard reaction where a pyridine-2-carbonitrile (B1142686) is reacted with an appropriate Grignard reagent, followed by reduction of the resulting imine. The obtained 2-(aminomethyl)pyridine derivative is then coupled with a carboxylic acid to form an N-[(pyridin-2-yl)methyl]amide intermediate.
The critical cyclization step is achieved by treating this amide with a dehydrating agent, most commonly POCl₃. ukzn.ac.zanih.gov This reaction, a variation of the Bischler–Napieralski reaction, effects an intramolecular electrophilic cyclization onto the pyridine ring, which, after aromatization, yields the final imidazo[1,5-a]pyridine scaffold. This method is highly effective for producing a wide range of 3-substituted imidazo[1,5-a]pyridines. nih.gov For instance, various N-[(pyridin-2-yl)methyl]arylamides can be cyclized in the presence of refluxing POCl₃ to generate the corresponding 3-arylimidazo[1,5-a]pyridines in good yields. nih.gov
Functionalization and Derivatization Strategies at the 8-Amino Position
The 8-amino group of imidazo[1,5-a]pyridin-8-amine is a versatile functional handle. Its nucleophilic character allows for a variety of chemical transformations, enabling the synthesis of a diverse library of derivatives. However, literature specifically detailing the functionalization of the 8-amino group on the imidazo[1,5-a]pyridine isomer is limited. Therefore, strategies are often inferred from well-documented reactions on analogous heterocyclic systems, such as imidazo[1,5-a]pyrazines and imidazo[1,2-a]pyridines.
Nucleophilic Substitution Reactions
The synthesis of this compound itself can be achieved via nucleophilic aromatic substitution (SNAr) on an 8-halo-imidazo[1,5-a]pyridine precursor. This strategy is well-established for related heterocycles. For example, 8-amino-imidazo[1,5-a]pyrazine is efficiently synthesized by heating the corresponding 8-bromo-imidazo[1,5-a]pyrazine with ammonia (B1221849) in a sealed vessel. nih.gov This ammonolysis reaction proceeds via an SNAr mechanism, where ammonia acts as the nucleophile, displacing the bromide leaving group.
Analogous Synthesis of this compound:
Precursor: 8-Bromo-imidazo[1,5-a]pyridine
Reagent: Ammonia (e.g., 2M NH₃ in isopropanol (B130326) or aqueous ammonia) nih.gov
Conditions: Elevated temperature (e.g., 120 °C) in a sealed tube nih.gov
Mechanism: Nucleophilic Aromatic Substitution (SNAr)
This method provides a direct route to the primary 8-amino compound, which can then serve as a substrate for further derivatization.
Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic cores and provide a modern alternative for the synthesis of 8-amino derivatives from 8-halo precursors.
Buchwald-Hartwig Amination: This reaction is a premier method for forming carbon-nitrogen bonds. It can be used to synthesize this compound from an 8-halo-imidazo[1,5-a]pyridine. In an analogous case, 8-bromo-imidazo[1,2-a]pyrazine was coupled with benzophenone (B1666685) imine using a palladium catalyst, followed by hydrolysis to yield the primary 8-amino product. This two-step sequence avoids the high pressures and temperatures often required for direct ammonolysis.
Suzuki-Miyaura Coupling: While the 8-amino group itself can be used to direct C-H activation, a more common strategy involves using an 8-halo-imidazo[1,5-a]pyridine as a substrate for Suzuki coupling. mdpi.com This allows for the introduction of various aryl or heteroaryl substituents at the 8-position. The resulting 8-aryl-imidazo[1,5-a]pyridines can be designed to modulate the electronic properties or solubility of the final compound. Studies on dihalogenated imidazo[1,2-a]pyridines show that coupling at the 8-position can be challenging due to lower reactivity compared to other positions, often requiring optimized conditions with specific palladium catalysts and ligands. mdpi.com
Strategic Modifications for Altered Reactivity and Solubility
The chemical properties of this compound and its derivatives can be fine-tuned through strategic modifications. The 8-amino group itself enhances polarity and potential for hydrogen bonding, which generally improves solubility in polar solvents compared to the unsubstituted parent heterocycle.
Further derivatization of the amino group is a primary strategy for altering these properties.
Acylation/Amide Formation: Converting the 8-amino group to an amide via reaction with an acyl chloride or carboxylic acid is a common tactic. This modification can significantly alter the molecule's electronic profile and solubility. The resulting amide can introduce new interaction points for biological targets or modify the photophysical properties of fluorescent derivatives.
Alkylation: N-alkylation of the 8-amino group can increase lipophilicity and steric bulk, which may enhance cell permeability or influence binding conformations.
Introduction of Solubility-Modifying Groups: Functional groups can be appended to the scaffold to specifically address solubility. For instance, the introduction of polar groups like carboxylic acids or sulfonamides can increase aqueous solubility, a critical factor in pharmaceutical development. smolecule.com Conversely, incorporating bulky, non-polar groups such as tert-butyl can enhance solubility in organic solvents and prevent aggregation in materials science applications.
These modifications are crucial for tailoring the imidazo[1,5-a]pyridine scaffold for specific applications, whether in the development of new therapeutics or advanced organic materials.
Incorporation of Substituents at the 8-Position for Biological Modulation
The strategic introduction of substituents at the 8-position of the imidazo[1,5-a]pyridine ring system is a key approach for modulating the biological activity of these compounds. Various synthetic methods have been developed to achieve this functionalization, often starting from appropriately substituted pyridine precursors.
One notable approach involves the synthesis of 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine derivatives. researchgate.net This process begins with the preparation of (3-chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine. This key intermediate can then undergo cyclization reactions to form the imidazo[1,5-a]pyridine core. For instance, reaction with thiophosgene can yield the corresponding 3-thiol derivative, while reaction with triphosgene can lead to the 3-ol. lew.ro These reactions provide a versatile platform for introducing further diversity at the 3-position, while the chloro and trifluoromethyl groups at the 8- and 6-positions, respectively, can significantly influence the molecule's electronic properties and interaction with biological targets. researchgate.netlew.ro
The following table summarizes the synthesis of key 8-substituted imidazo[1,5-a]pyridine intermediates:
| Starting Material | Reagent | Product |
| (3-chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine | Thiophosgene | 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine-3-thiol |
| (3-chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine | Triphosgene | 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3-ol |
| This table illustrates the synthesis of functionalized imidazo[1,5-a]pyridine derivatives from a common precursor. researchgate.netlew.ro |
The ability to introduce substituents like halogens at the 8-position is particularly valuable as it opens up possibilities for further modifications through cross-coupling reactions, allowing for the attachment of a wide range of functional groups to fine-tune biological activity.
Scalable Synthetic Approaches for Imidazo[1,5-A]pyridine Ligands (e.g., Ni-catalyzed Kumada cross-coupling)
For the practical application of imidazo[1,5-a]pyridine-based compounds, particularly as ligands in catalysis, the development of scalable synthetic methods is essential. Nickel-catalyzed cross-coupling reactions, such as the Kumada cross-coupling, have emerged as powerful tools for the efficient and scalable synthesis of substituted imidazo[1,5-a]pyridine ligands. rsc.orgrsc.org
A notable example is the scalable synthesis of C5-substituted imidazo[1,5-a]pyridin-3-ylidene ligands. This method utilizes a Ni-catalyzed Kumada cross-coupling reaction and is advantageous as it avoids the need for chromatographic purification steps, facilitating a more streamlined and modular access to these important ligands. rsc.orgrsc.orgnsf.gov The Kumada cross-coupling typically involves the reaction of a Grignard reagent with an organic halide in the presence of a nickel catalyst. In the context of imidazo[1,5-a]pyridine synthesis, this can involve the coupling of an arylmagnesium bromide with a halo-substituted imidazo[1,5-a]pyridine. nih.gov
Optimization of the nickel catalyst has been shown to be crucial for the success of these reactions. For instance, the use of Ni(dppp)Cl2 as a catalyst has been found to suppress the formation of homocoupled byproducts and increase the yield of the desired cross-coupled product. nih.gov
The development of pyridine-chelated imidazo[1,5-a]pyridine N-heterocyclic carbene (NHC) nickel(II) complexes represents another significant advancement in this area. mdpi.comresearchgate.net These complexes, which can be synthesized from appropriately substituted imidazo[1,5-a]pyridine precursors, have shown promise as catalysts for various organic transformations. mdpi.com
The following table outlines a general scheme for the Ni-catalyzed Kumada cross-coupling for the synthesis of substituted imidazo[1,5-a]pyridines:
| Substrate 1 | Substrate 2 | Catalyst | Product |
| 1-Iodo-substituted imidazo[1,5-a]pyridine | Arylmagnesium bromide | NiCl2 | Cross-coupled product + Homocoupled byproduct |
| 1-Iodo-substituted imidazo[1,5-a]pyridine | Arylmagnesium bromide | Ni(dppp)Cl2 | Cross-coupled product (improved yield) |
| This table highlights the impact of catalyst choice on the outcome of the Ni-catalyzed Kumada cross-coupling reaction for the synthesis of imidazo[1,5-a]pyridine derivatives. nih.gov |
The scalability and efficiency of these Ni-catalyzed methods make them highly attractive for the large-scale production of imidazo[1,5-a]pyridine-based ligands, which have broad potential applications in catalysis and materials science. rsc.orgrsc.orgresearchgate.net
Advanced Characterization and Spectroscopic Analysis
Structural Elucidation Techniques
The precise three-dimensional arrangement of atoms and the connectivity within imidazo[1,5-a]pyridine-based molecules are determined using a combination of powerful analytical methods.
Single-crystal X-ray diffraction is a definitive technique for elucidating the solid-state structure of crystalline compounds. For imidazo[1,5-a]pyridine (B1214698) derivatives, these studies provide exact bond lengths, bond angles, and information on intermolecular interactions.
For instance, the crystal structures of several imidazo[1,5-a]pyridine derivatives have been successfully determined, confirming their fused heterocyclic ring system. lew.roresearchgate.net In a study of 2-methyl-3-(pyridin-2-yl)imidazo[1,5-a]pyridinium cations, X-ray diffraction revealed that the fused pyridinium (B92312) and imidazolium (B1220033) rings are nearly coplanar, with dihedral angles around 1-2 degrees. iucr.orgresearchgate.net The pendant pyridyl rings, however, are twisted with respect to the core structure, with angles ranging from approximately 25 to 38 degrees. iucr.org
In another example, the structure of 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3(2H)-one was confirmed by single-crystal X-ray analysis, showing a C=O bond length of 1.235(3) Å, which is characteristic of a double bond in the lactam moiety. researchgate.net These studies also reveal details about crystal packing and intermolecular forces, such as π-π stacking and hydrogen bonding, which influence the material's bulk properties. researchgate.net
Table 1: Selected Crystallographic Data for Imidazo[1,5-a]pyridine Derivatives
| Compound | Crystal System | Space Group | Key Structural Feature | Reference |
|---|---|---|---|---|
| 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine-3(2H)-thione | Triclinic | P-1 | C=S bond length of 1.684(2) Å | lew.ro |
| 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3(2H)-one | Orthorhombic | Pbca | C=O bond length of 1.235(3) Å | researchgate.net |
| bis[2-methyl-3-(pyridin-2-yl)imidazo[1,5-a]pyridin-2-ium] tetraiodocadmate | Monoclinic | P2₁/n | Fused rings are virtually coplanar | iucr.org |
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the structure of imidazo[1,5-a]pyridine derivatives in solution. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.
For various imidazo[1,5-a]pyridine derivatives, characteristic chemical shifts are observed. For example, in the ¹H NMR spectrum of 3-ethylimidazo[1,5-a]pyridine, the proton at the 5-position appears as a doublet at δ 8.10 ppm, while the protons of the ethyl group appear as a doublet of doublets and a triplet at δ 2.96 and 1.30 ppm, respectively. beilstein-journals.org The ¹³C NMR spectrum provides complementary data on the carbon skeleton. beilstein-journals.orgtci-thaijo.org For instance, in 7-methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridine, the carbon of the methyl group appears at δ 21.4 ppm. tci-thaijo.org
2D-NMR techniques, such as COSY and HSQC, are often employed to establish the connectivity between protons and carbons, further confirming the assigned structure. The structural properties of synthesized fluorophores combining 1,3-diphenylimidazo[1,5-a]pyridine with a benzimidazole (B57391) ring were analyzed using these spectroscopic methods. rsc.org
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of imidazo[1,5-a]pyridine derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the confident determination of the molecular formula. beilstein-journals.orgacs.org
For example, the high-resolution mass spectrum of 3-ethylimidazo[1,5-a]pyridine shows a [M+H]⁺ ion at m/z 147.0913, which corresponds to the calculated value of 147.0917 for C₉H₁₁N₂. beilstein-journals.org Similarly, for a derivative of imidazo[1,5-a]pyridine, a molecular ion peak at m/z 162.0899 was observed, consistent with the calculated formula C₈H₁₂N₃. vulcanchem.com The fragmentation patterns observed in the mass spectra can also provide valuable structural information. The structural analysis of newly synthesized fluorophores has been supported by mass spectrometry. rsc.org
Spectroscopic Characterization of Photophysical Properties
Imidazo[1,5-a]pyridines are known for their interesting photophysical properties, making them suitable for applications in optical materials and sensors. researchgate.netmdpi.com
UV-Vis absorption and fluorescence emission spectroscopy are used to study the electronic transitions and luminescent properties of these compounds. Imidazo[1,5-a]pyridine derivatives typically exhibit strong absorption in the UV region and emit light in the visible spectrum. mdpi.com
These compounds are known for their intense emission, large Stokes shifts (the difference between the absorption and emission maxima), and high photoluminescence quantum yields, which can be up to 50%. researchgate.netmdpi.com For example, a series of imidazo[1,5-a]pyridine-based fluorophores displayed large Stokes shifts exceeding 5000 cm⁻¹. mdpi.com The absorption and emission properties can be tuned by introducing different substituents onto the imidazo[1,5-a]pyridine core. mdpi.com For instance, certain donor-acceptor fluorophores based on this scaffold show strong greenish-yellow emission around 520 nm with quantum yields up to 70%. rsc.org
Table 2: Photophysical Data for Selected Imidazo[1,5-a]pyridine Derivatives
| Compound Type | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ) | Reference |
|---|---|---|---|---|---|
| 1,3-disubstituted imidazo[1,5-a]pyridines | ~323-380 | ~463 | up to 150 nm | up to 50% | researchgate.netmdpi.comresearchgate.net |
| Imidazo[1,5-a]pyridine-based fluorophores | Varies | Varies | >5000 | - | mdpi.com |
Cyclic voltammetry (CV) is an electrochemical technique used to determine the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These parameters are crucial for understanding the electronic properties and for designing materials for electronic devices.
For imidazo[1,5-a]pyridine-based materials, CV measurements show both oxidation and reduction processes, indicating their potential for bipolar charge transport. rsc.org The HOMO level is often associated with the electron-donating imidazo[1,5-a]pyridine ring. rsc.org By analyzing the onset potentials of oxidation and reduction, the HOMO and LUMO energy levels can be calculated. For example, in a study of an imidazo[1,5-a]pyridine-anthracene fluorophore, the HOMO and LUMO levels were determined to be -4.94 eV and -1.84 eV, respectively, resulting in an energy gap that matched well with theoretical calculations. tandfonline.com Similarly, for a series of donor-π-acceptor fluorophores, the HOMO and LUMO levels were determined from CV measurements performed in a DMF solvent with tetrabutylammonium (B224687) perchlorate (B79767) as the supporting electrolyte. rsc.orgresearchgate.net
Table 3: Electrochemical Data for Imidazo[1,5-a]pyridine Derivatives
| Compound/Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Measurement Conditions | Reference |
|---|---|---|---|---|---|
| Imidazo[1,5-a]pyridine-anthracene fluorophore | -4.94 | -1.84 | 3.1 | Experimental (CV) & Theoretical | tandfonline.com |
| D–π–A fluorophores (BPy-1, BPy-2, BPy-FL) | Varies | Varies | Varies | CV in DMF with Bu₄NClO₄ | rsc.orgresearchgate.net |
Computational and Theoretical Studies on Imidazo 1,5 a Pyridin 8 Amine
Density Functional Theory (DFT) Calculations
DFT calculations have been widely employed to understand the structure-property relationships of imidazo[1,5-a]pyridine-based compounds. These studies provide crucial insights into their electronic structure, potential energy surfaces, and reactivity, complementing experimental findings.
Analysis of Frontier Molecular Orbitals and Electronic Properties
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic properties and reactivity of molecules. In derivatives of imidazo[1,5-a]pyridine (B1214698), the HOMO is typically delocalized across the entire molecule, while the LUMO is primarily localized on the imidazo[1,5-a]pyridine moiety. mdpi.com This distribution is key to their photophysical behavior.
The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that influences the molecule's stability and reactivity. A smaller energy gap generally signifies higher reactivity and greater ease of electronic excitation. scirp.org The energies of these orbitals and the corresponding energy gap can be modulated by introducing different substituents to the imidazo[1,5-a]pyridine core, allowing for the fine-tuning of their optical and electronic properties. researchgate.net For instance, in a series of methoxylated imidazo[1,5-a]pyridines, substitutions at the 1 and 3 positions were shown to directly impact the frontier molecular orbitals. researchgate.net
TD-DFT calculations are instrumental in rationalizing the nature of electronic transitions observed in absorption spectra. mdpi.comresearchgate.net For example, in long-alkyl chain functionalized imidazo[1,5-a]pyridine derivatives, the absorption band around 340 nm was attributed to electronic transitions primarily of HOMO to LUMO+1 character. mdpi.com
Table 1: Frontier Molecular Orbital Energies and Related Quantum Chemical Parameters for Imidazo[1,2-a]pyrimidine (B1208166) Derivatives (Illustrative Example)
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| 7a | -6.45 | -3.12 | 3.33 |
| 7b | -6.23 | -2.87 | 3.36 |
| 7e | -5.98 | -2.13 | 3.85 |
Data sourced from a study on imidazo[1,2-a]pyrimidine derivatives, providing a conceptual framework for similar analyses on imidazo[1,5-a]pyridin-8-amine. nih.gov
Investigation of Rotational Barriers
The conformational flexibility of molecules, particularly the rotation around single bonds, can significantly influence their properties. DFT calculations have been used to investigate the rotational barriers in substituted imidazo[1,5-a]pyridine derivatives. researchgate.net The substitution pattern on the imidazo[1,5-a]pyridine nucleus, especially at the 1 and 3 positions, plays a key role in determining these rotational barriers. researchgate.net For other nitrogen-containing heterocyclic compounds, such as 1,3,5-triazine (B166579) derivatives, DFT calculations have successfully elucidated the energy landscapes and rotational barriers around C-N bonds, showing good agreement with experimental data from variable-temperature NMR studies. mdpi.com While direct studies on the rotational barriers of this compound were not found, these related studies highlight the capability of DFT to model such conformational dynamics.
Theoretical Analysis of Supramolecular π-Stacked Assemblies
Imidazo[1,5-a]pyridine scaffolds have demonstrated a notable capacity for forming π-π stacking interactions in the solid state. researchgate.net DFT calculations have been employed to theoretically analyze these supramolecular π-stacked assemblies. researchgate.net These calculations provide insights into the nature and strength of the non-covalent interactions that govern the self-assembly of these molecules into larger architectures. mdpi.com In related systems, theoretical investigations have shed light on the mechanism of supramolecular assembly, identifying the key interactions responsible for stabilizing the crystal structures. mdpi.com The study of these interactions is crucial for the rational design of materials with desired solid-state properties.
Modeling of Intramolecular Charge Transfer (ICT)
Many imidazo[1,5-a]pyridine derivatives exhibit intramolecular charge transfer (ICT) upon photoexcitation, a phenomenon that is central to their use as fluorescent probes and in optoelectronic devices. rsc.orgrsc.org DFT and TD-DFT calculations are powerful tools for modeling ICT characteristics. rsc.orgrsc.orgresearchgate.net These calculations can predict the charge distribution in the ground and excited states, revealing the transfer of electron density from a donor part of the molecule to an acceptor part. rsc.orgrsc.org For example, in donor-π-acceptor fluorophores featuring an imidazo[1,5-a]pyridine donor, DFT analysis has been used to understand their excellent ICT and positive solvatochromism. rsc.orgrsc.org Transient absorption and theoretical studies of boron complexes with imidazo[1,5-a]pyridine ligands have also pointed to the intramolecular charge transfer nature of their excited states. researchgate.net
Understanding Hot Exciton (B1674681) Harvesting Mechanisms
In the field of organic light-emitting diodes (OLEDs), overcoming the limitations of spin statistics is crucial for achieving high efficiencies. The "hot exciton" mechanism, which involves reverse intersystem crossing (RISC) from high-lying triplet states (Tn, n > 1) to the first excited singlet state (S1), is a promising strategy. nih.gov DFT calculations play a vital role in understanding and predicting this phenomenon. rsc.orgrsc.org For certain imidazo[1,5-a]pyridine–benzilimidazole conjugated fluorophores, DFT analysis has shown an energy matching between high-lying triplet states (T4–T5) and the S1 state, which is beneficial for hot exciton harvesting. rsc.orgrsc.org This understanding is critical for designing new materials with high exciton utilization efficiency for advanced OLED applications. acs.org
Prediction of Electrophilic Attack Sites
DFT-based reactivity descriptors can be used to predict the most likely sites for electrophilic attack on a molecule. Molecular Electrostatic Potential (MEP) maps, for instance, can identify electron-rich regions (nucleophilic sites) that are susceptible to electrophilic attack. nih.gov While a specific study on this compound was not identified, studies on related imidazo[1,2-a]pyridine (B132010) and imidazo[1,2-a]pyrimidine systems demonstrate the utility of this approach. scirp.orgucl.ac.uk For example, in imidazo[1,2-a]pyridinyl-chalcones, the C5 carbon of the imidazo[1,2-a]pyridine nucleus was identified as a potential nucleophilic center. scirp.org Similarly, for imidazo[1,2-a]pyrazines, computational studies correctly predicted the 3-position as the preferential site for electrophilic attack, which was confirmed by synthetic experiments. ucl.ac.uk These methods provide valuable guidance for synthetic chemists in planning regioselective functionalization reactions.
Molecular Modeling and Docking Studies
Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These studies are crucial for understanding how derivatives of the imidazo[1,5-a]pyridine core, including the 8-amine variant, might interact with biological targets at a molecular level.
Molecular docking simulations are frequently employed to predict the binding modes of imidazo[1,5-a]pyridine derivatives with various biological targets. These studies can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex.
For instance, a recent screening campaign identified novel imidazo[1,5-α]pyridine-based compounds as inhibitors of Insulin-Regulated Aminopeptidase (B13392206) (IRAP), a target for cognitive disorders. mdpi.com While co-crystallization efforts were initiated to confirm the binding site, computational docking would be a critical step in such a process to predict how these inhibitors interact with the enzyme's active site. mdpi.com In studies on the related imidazo[1,2-a]pyridine scaffold, docking was used to screen derivatives against a range of human biological targets, including human farnesyl diphosphate (B83284) synthase and phosphodiesterase 3B, predicting their binding affinity and selectivity. acs.org Similarly, ruthenium(III) complexes based on imidazo[1,5-a]pyridine were studied using molecular docking to confirm an intercalative mode of binding with DNA, where the complex inserts itself between the base pairs of the DNA helix. researchgate.net
The table below summarizes examples of predicted interactions for imidazopyridine derivatives with various biological targets, illustrating the types of insights gained from docking studies.
| Imidazopyridine Scaffold | Biological Target | Predicted Key Interactions | Potential Therapeutic Area |
|---|---|---|---|
| Imidazo[1,5-a]pyridine | Insulin-Regulated Aminopeptidase (IRAP) | Non-competitive binding, specific interactions outside the active site. mdpi.com | Cognitive Disorders |
| Imidazo[1,5-a]pyridine-Ru(III) Complex | Herring Sperm DNA | Intercalative binding, π-π stacking. researchgate.net | Anticancer |
| Imidazo[1,2-a]pyridine | PDGFRβ Kinase | Interaction with hinge region; polar interactions with ASP-111 and ASN-253. nih.gov | Anticancer, Anti-fibrosis |
| Imidazo[1,2-a]pyridine | GABA-A Receptor | π–π stacking with Tyr210 and Phe77; hydrophobic interactions. mdpi.com | Anxiolytic, Schizophrenia |
Information derived from molecular modeling is instrumental in the rational, structure-guided optimization of hit compounds. By understanding how a ligand binds to its target, medicinal chemists can make specific structural modifications to enhance potency, improve selectivity, and optimize pharmacokinetic properties.
A clear example of this process involved the optimization of an imidazo[1,2-a]pyridine inhibitor of the Platelet-Derived Growth Factor Receptor (PDGFR). nih.gov An initial hit compound showed high potency but poor selectivity. nih.gov Guided by a molecular model, researchers hypothesized that the conformational flexibility of a propyl-amine side chain was responsible for the lack of selectivity. nih.gov Subsequent optimization focused on incorporating a constrained secondary amine to enhance selectivity and integrating a fluorine-substituted piperidine, which successfully reduced P-glycoprotein (Pgp) mediated efflux and improved oral bioavailability. nih.gov
Similarly, a hit compound from the imidazo[1,2-a]pyridine class, identified for its potential against visceral leishmaniasis, underwent significant structure-property optimization to improve its metabolic stability and oral exposure. acs.org The initial compound had insufficient in vivo exposure, prompting a focused medicinal chemistry effort to modify the core structure based on in vitro ADME (absorption, distribution, metabolism, and elimination) data and computational predictions. acs.org
| Initial Compound Feature | Target | Identified Liability | Structure-Guided Modification | Result of Optimization |
|---|---|---|---|---|
| Flexible propyl-amine side chain | PDGFRβ | Poor kinase selectivity. nih.gov | Incorporate a constrained secondary amine. nih.gov | Improved selectivity (>10x) over related kinases. nih.gov |
| Imidazo[1,2-a]pyridine core | PDGFRβ | High P-glycoprotein efflux. nih.gov | Integrate a fluorine-substituted piperidine. nih.gov | Reduced efflux and improved oral bioavailability. nih.gov |
| Imidazo[1,2-a]pyridine hit (DNDI0003363576) | Leishmania parasite | Insufficient in vivo exposure. acs.org | Systematic modification of substituents on the imidazopyridine core. acs.org | Improved pharmacokinetic profile. |
When the experimental 3D structure of a biological target is unavailable, homology modeling can be used to construct a reliable three-dimensional model. This technique builds a model of the target protein based on the known experimental structure of a homologous protein (a "template").
This approach was successfully used to design novel inhibitors for the PDGFRβ kinase. nih.gov Researchers constructed an in silico model of PDGFRβ using the published crystal structure of a related kinase (cFMS) as a template. nih.gov This homology model was then used for docking studies to design and screen new imidazopyridine-based compounds that could interact with the kinase's hinge region. nih.gov
In the field of anti-tubercular drug discovery, homology modeling has been applied to create 3D structures of essential Mycobacterium tuberculosis proteins, such as the QcrB subunit and F1F0 ATP synthase, for which experimental structures were not available. nih.govresearchgate.net These models were subsequently used in virtual screening and docking campaigns to identify and optimize imidazo[1,2-a]pyridine-based inhibitors. nih.govresearchgate.net The quality of a homology model is critical and is typically validated using tools like Ramachandran plots, which assess the stereochemical quality of the protein backbone. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) and Machine Learning Applications
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of compounds to their biological activity. Modern approaches often leverage machine learning algorithms to build highly predictive models from large datasets, which can then be used to forecast the activity of novel, unsynthesized molecules. nih.gov
This methodology has been applied to imidazopyridine derivatives to understand the structural requirements for specific biological activities. In one study, a QSAR model was developed for a series of 177 imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine (B1224502) derivatives with anti-melanoma activity. researchgate.netscielo.br Using artificial intelligence algorithms like Random Forest to select the most relevant molecular descriptors, the model highlighted structural features that enhanced potency. researchgate.netscielo.br This QSAR model was then used to design nine new analogues with favorable predicted IC₅₀ values, with the most promising candidate having a predicted activity of ~0.04 µM. scielo.br
Another study focused on developing QSAR models for a series of imidazo[1,5-a]pyrido[3,2-e]pyrazines, which are inhibitors of phosphodiesterase 10A (PDE10A), a target for schizophrenia treatment. researchgate.net This work employed advanced feature selection techniques, such as Particle Swarm Optimization (PSO) and Genetic Algorithms (GA), to identify the most critical molecular descriptors for building robust and predictive multiple linear regression models. researchgate.net Such models are invaluable for prioritizing which new compounds to synthesize and test, saving significant time and resources. nih.gov
| Imidazopyridine Series | Biological Target/Activity | QSAR / Machine Learning Method | Key Findings / Application |
|---|---|---|---|
| Imidazo[1,2-a]pyridines and pyrazines (177 compounds) | Anti-melanoma activity | Artificial Intelligence algorithms, Random Forest. researchgate.netscielo.br | Identified key structural descriptors for potency; designed 9 new analogues with high predicted activity. scielo.br |
| Imidazo[1,5-a]pyrido[3,2-e]pyrazines | Phosphodiesterase 10A (PDE10A) inhibition | Particle Swarm Optimization (PSO), Genetic Algorithm (GA), Multiple Linear Regression. researchgate.net | Developed predictive models to correlate structural features with pIC₅₀ values for potential schizophrenia therapeutics. researchgate.net |
| Imidazo[1,2-a]pyridines (33 compounds) | GABA-A Receptor Modulation | 3D-QSAR (CoMFA, CoMSIA). mdpi.com | Generated contour maps indicating favorable and unfavorable regions for substituents to guide future design. mdpi.com |
Medicinal Chemistry and Biological Activity of Imidazo 1,5 a Pyridin 8 Amine Derivatives
Anticancer and Antitumor Activities
Derivatives of the Imidazo[1,5-a]pyridine (B1214698) scaffold have been the focus of extensive research due to their potential as anticancer agents. These compounds have been shown to exhibit cytotoxic effects against a variety of human cancer cell lines, operating through multiple mechanisms to inhibit tumor growth and induce cancer cell death.
Inhibition of Topoisomerase II (e.g., Compound C 1311)
The Imidazo[1,5-a]pyridine core is a fundamental structural component of the potent antitumor agent C 1311. researchgate.net This compound is a well-documented inhibitor of topoisomerase II, an essential enzyme involved in managing DNA topology during replication and transcription. researchgate.net By targeting topoisomerase II, C 1311 and its analogs can induce DNA damage and ultimately lead to the death of cancer cells.
Inhibition of Tubulin Polymerization
Certain derivatives of Imidazo[1,5-a]pyridine have been identified as effective inhibitors of tubulin polymerization. A study on a series of imidazo[1,5-a]pyridine-benzimidazole hybrids revealed their ability to disrupt microtubule assembly in human breast cancer cells (MCF-7). researchgate.net Specifically, compounds 5d and 5l from this series demonstrated significant tubulin polymerization inhibitory activity, with IC50 values of 3.25 µM and 1.71 µM, respectively. researchgate.net Molecular docking simulations have suggested that these compounds bind to the colchicine (B1669291) binding site of tubulin, which is consistent with their observed antiproliferative effects. researchgate.net
Modulation of PI3K/Akt Pathway
The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth, and its dysregulation is a common feature in many cancers. Imidazo[1,5-a]pyridine-benzimidazole hybrids have been shown to modulate this pathway. Following a 48-hour treatment with these compounds, a significant decrease in the levels of phosphorylated Akt (p-AKT) was observed. researchgate.net This indicates an inhibitory effect on the PI3K/Akt pathway, which likely contributes to the anticancer activity of these derivatives.
Apoptosis Induction Mechanisms (e.g., mitochondrial membrane potential, caspase activation, DNA fragmentation)
Derivatives of Imidazo[1,5-a]pyridine have been found to induce apoptosis in cancer cells through multiple mechanisms. The apoptotic effects of imidazo[1,5-a]pyridine-benzimidazole hybrids have been confirmed through various analyses. researchgate.net These compounds were observed to cause a reduction in the mitochondrial membrane potential, leading to the release of cytochrome c. researchgate.net This, in turn, triggers the activation of caspase-9, a key initiator caspase in the intrinsic apoptotic pathway. researchgate.net Further evidence of apoptosis induction includes the observation of DNA fragmentation in treated cancer cells. researchgate.net
Activity against Specific Cancer Cell Lines
The cytotoxic activity of Imidazo[1,5-a]pyridine derivatives has been evaluated against a broad panel of human tumor cell lines. A series of imidazo[1,5-a]pyridine-benzimidazole hybrids demonstrated significant cytotoxic activity. researchgate.net For instance, compounds 5d and 5l exhibited GI50 values ranging from 1.06 to 14.9 µM and 0.43 to 7.73 µM, respectively, across a panel of sixty human tumor cell lines. researchgate.net Flow cytometric analysis also revealed that these compounds cause cell cycle arrest at the G2/M phase. researchgate.net Another study on bis(1-imidazo[1,5-a]pyridyl)arylmethanes showed high cytotoxicity toward human lung adenocarcinoma (SK-LU-1), malignant liver cancer (HepG2), and human breast adenocarcinoma (MCF-7) cell lines. nih.gov
| Compound | Cancer Cell Line | Activity (GI50/IC50) |
|---|---|---|
| Compound 5d | Various (60 cell lines) | 1.06 - 14.9 µM |
| Compound 5l | Various (60 cell lines) | 0.43 - 7.73 µM |
| bis(1-imidazo[1,5-a]pyridyl)arylmethanes | SK-LU-1 (Lung) | High cytotoxicity |
| bis(1-imidazo[1,5-a]pyridyl)arylmethanes | HepG2 (Liver) | High cytotoxicity |
| bis(1-imidazo[1,5-a]pyridyl)arylmethanes | MCF-7 (Breast) | High cytotoxicity |
Role as Platelet-Derived Growth Factor Receptor (PDGFR) Inhibitors
Based on the available search results, there is no direct information to suggest that Imidazo[1,5-a]pyridin-8-amine derivatives act as Platelet-Derived Growth Factor Receptor (PDGFR) inhibitors. While research has been conducted on the PDGFR inhibitory activity of the isomeric imidazo[1,2-a]pyridines, this activity has not been reported for the this compound scaffold within the scope of the provided search results.
Antimicrobial and Anti-Infective Properties of this compound Derivatives
The imidazo[1,5-a]pyridine scaffold has emerged as a versatile pharmacophore in the development of new antimicrobial and anti-infective agents. nih.govacs.org Derivatives of this heterocyclic system have demonstrated a wide spectrum of activity against various pathogens, including bacteria, mycobacteria, fungi, viruses, and protozoa. plos.orgresearchgate.net This broad activity underscores the therapeutic potential of this chemical class in addressing a range of infectious diseases. mdpi.com
Antibacterial Effects
Derivatives of imidazo[1,5-a]pyridine have shown significant promise as antibacterial agents, with activity against both Gram-positive and Gram-negative bacteria. plos.org
A series of novel imidazo[1,5-a]pyridine-hydrazone derivatives demonstrated potent antibacterial activity. These compounds were evaluated against a panel of bacteria and were found to be more effective than the reference drug chloramphenicol (B1208) against several strains, including Staphylococcus aureus, Listeria monocytogenes, Escherichia coli, Salmonella typhimurium, Pseudomonas aeruginosa, and Shigella. nih.gov
In another study, 1-substituted pyridylimidazo[1,5-a]pyridine derivatives were synthesized and evaluated for their ability to inhibit bacterial growth. These compounds displayed activity against clinically important Gram-positive and Gram-negative bacteria, with MIC₅₀ values ranging from 0.6 to 1.4 µg/ml. The most potent compound identified in this series was 1-(2-pyridyl)-3-(2-hydroxyphenyl)imidazo[1,5-a]pyridine. plos.org
| Compound Class | Notable Derivative | Activity Spectrum | Potency (MIC₅₀) | Reference |
|---|---|---|---|---|
| Imidazo[1,5-a]pyridine-hydrazones | Not specified | Gram-positive (S. aureus, L. monocytogenes) and Gram-negative (E. coli, S. typhimurium, P. aeruginosa, Shigella) | More effective than chloramphenicol | nih.gov |
| 1-Substituted pyridylimidazo[1,5-a]pyridines | 1-(2-pyridyl)-3-(2-hydroxyphenyl)imidazo[1,5-a]pyridine | Gram-positive and Gram-negative bacteria | 0.6–1.4 µg/ml | plos.org |
Antimycobacterial Activity (e.g., against Mycobacterium tuberculosis)
The imidazopyridine scaffold is recognized for its potential in developing treatments for mycobacterial infections. nih.gov While direct studies on this compound are limited, research on closely related isomers like pyrazolo[1,5-a]pyridines provides strong evidence for the potential of this general structural class against Mycobacterium tuberculosis (M.tb), the causative agent of tuberculosis. researchgate.net
A series of pyrazolo[1,5-a]pyridine-3-carboxamides were developed as inhibitors of the M.tb cytochrome bc1 complex, a critical component of the electron transport chain. One analog, TB47, demonstrated promising potency against the H37Rv strain of M. tuberculosis, highlighting its potential as a lead compound for further development in anti-tubercular drug discovery. researchgate.netsci-hub.se The success of these structural isomers suggests that the imidazo[1,5-a]pyridine core could be a valuable template for designing new antimycobacterial agents. acs.org
Antifungal Activity
The antifungal properties of the imidazopyridine nucleus have been consistently reported. nih.govacs.orgplos.org Specific research into imidazo[1,5-a]pyridine derivatives has validated this potential. An electrochemical synthesis method produced a series of 1-cyano-imidazo[1,5-a]pyridines that exhibited significant fungicidal properties. These compounds showed superior activity against the plant pathogenic fungi Venturia inaequalis, Rhizoctonia solani, and Bipolaris sorokiniana when compared to the commercial fungicide triadimefon. rsc.org
Antiviral Activity (e.g., HIV-protease inhibition)
Imidazo[1,5-a]pyridine derivatives have been identified as a promising class of compounds for the development of antiviral therapies, particularly as inhibitors of viral enzymes. nih.govacs.org Several studies have highlighted their potential as HIV-protease inhibitors. nih.govlew.ronih.gov The inhibition of this key enzyme is a critical mechanism for controlling the replication of the human immunodeficiency virus (HIV). The potential of these compounds as a platform for developing new antiretroviral agents is an active area of research. nih.govresearchgate.net
Antiprotozoal Activity
The broad anti-infective profile of imidazopyridines includes activity against protozoan parasites. nih.govplos.orgresearchgate.net The imidazo[1,5-a]pyridine structure is considered a relevant scaffold in the search for treatments against several major parasitic diseases. google.comgoogle.com These include Human African trypanosomiasis (caused by Trypanosoma brucei), Chagas disease (caused by Trypanosoma cruzi), and leishmaniasis (caused by Leishmania species). google.comgoogle.com The related imidazo[1,2-a]pyridine (B132010) scaffold has also shown effectiveness against Trypanosoma and Plasmodium species, further supporting the potential of the broader imidazopyridine class in combating protozoal infections. core.ac.uk
Enzyme Inhibition and Modulation
Derivatives of imidazo[1,5-a]pyridine are known to interact with a variety of enzymes, making them attractive candidates for therapeutic development in numerous disease areas. Their inhibitory and modulatory activities span several important enzyme classes.
Cysteine Protease Inhibition: One study focused on 1-substituted pyridylimidazo[1,5-a]pyridine derivatives as inhibitors of cysteine proteases, using papain as a model enzyme. The compounds demonstrated significant inhibitory activity, with Kᵢ and IC₅₀ values in the micromolar range. plos.org This suggests potential applications in diseases where cysteine proteases play a key pathological role. plos.org
| Compound | Inhibition Constant (Kᵢ) (µM) | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 1-(2-pyridyl)-3-(2-hydroxyphenyl)imidazo[1,5-a]pyridine (3a) | 13.70 | 13.40 | plos.org |
| Compound 3b | 23.20 | 21.17 | plos.org |
| Compound 3c | 90.00 | 94.50 | plos.org |
| Compound 3d | 99.30 | 96.50 | plos.org |
Kinase Inhibition: The imidazo[1,5-a]pyridine core has been successfully utilized to design inhibitors for several kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer and neurodegenerative disorders.
Glycogen Synthase Kinase-3β (GSK-3β): Novel imidazo[1,5-a]pyridine-1-carboxamide and imidazo[1,5-a]pyridine-3-carboxamide (B12968190) derivatives have been synthesized and characterized as inhibitors of GSK-3β. nih.govnih.gov
EGFR Tyrosine Kinase: Theoretical studies using molecular dynamics simulations have identified certain imidazo[1,5-a]pyridine derivatives as promising inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in cancer therapy. nih.gov
PI3K/Akt Pathway: Hybrid molecules combining imidazo[1,5-a]pyridine and benzimidazole (B57391) scaffolds have been shown to inhibit the PI3K/Akt signaling pathway, another critical pathway in cancer progression. researchgate.net
Other Enzyme Targets: The versatility of the imidazo[1,5-a]pyridine scaffold is further demonstrated by its activity against a diverse range of other enzymes: mdpi.com
Tubulin Polymerization: Certain derivatives act as inhibitors of tubulin polymerization, a mechanism used by several successful anticancer drugs. mdpi.comresearchgate.net
Phosphodiesterase 10A (PDE10A): This enzyme is a target for neuropsychiatric disorders, and imidazo[1,5-a]pyridine derivatives have been identified as inhibitors. mdpi.com
Indoleamine 2,3-dioxygenase (IDO) and Tryptophan 2,3-dioxygenase (TDO): These are important targets in cancer immunotherapy. mdpi.com
Hypoxia-inducible factor 1α (HIF-1α): Inhibition of this transcription factor is a strategy for cancer treatment. mdpi.com
Thromboxane (B8750289) A2 Synthase: The literature also reports imidazo[1,5-a]pyridines as inhibitors of this enzyme, which is involved in platelet aggregation and vasoconstriction. lew.ronih.gov
Indoleamine 2,3-Dioxygenase (IDO) and Tryptophan 2,3-Dioxygenase (TDO) Inhibition
Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are heme-containing enzymes that catalyze the first and rate-limiting step in tryptophan metabolism, converting tryptophan to N-formylkynurenine. nih.govnih.gov By depleting local tryptophan levels and producing immunosuppressive metabolites like kynurenine, these enzymes play a crucial role in tumor-associated immune suppression. nih.govnih.gov Consequently, inhibiting IDO1 and TDO is a key strategy in cancer immunotherapy. nih.gov Research has led to the discovery of highly potent imidazopyridine-containing IDO1 inhibitors. nih.gov A separate novel series of imidazoisoindoles were identified as potent dual inhibitors of both IDO and TDO. nih.gov One lead compound from this series demonstrated high potency in both enzymatic and cellular assays and showed favorable pharmacokinetic properties. nih.gov
Thromboxane A2 Synthase Inhibition
A series of compounds based on the imidazo[1,5-a]pyridine scaffold has been identified as a novel class of potent and highly specific inhibitors of thromboxane A2 synthase. nih.gov This enzyme is a member of the cytochrome P-450 enzyme system and is critical for the production of thromboxane A2, a potent promoter of platelet aggregation and vasoconstriction. nih.gov The most potent compound identified in this series was imidazo[1,5-a]-pyridine-5-hexanoic acid (CGS 13080). nih.govnih.gov This compound demonstrated an IC50 of 3 nM against cell-free thromboxane synthetase and was shown to be highly selective, being at least five orders of magnitude less potent against other key enzymes in the arachidonic acid metabolism pathway. nih.gov In models using intact human platelets, CGS 13080 inhibited the formation of thromboxane B2 while causing a concurrent accumulation of prostaglandin (B15479496) E2. nih.gov
| Compound ID | Scaffold | Target | IC50 (nM) | Notes |
| CGS 13080 | Imidazo[1,5-a]pyridine | Thromboxane A2 Synthase | 3 | Highly selective |
Bruton's Tyrosine Kinase (BTK) Inhibition (Imidazo[1,5-a]pyrazine derivatives)
Bruton's tyrosine kinase (BTK) is a key enzyme in the B-cell receptor signaling pathway, making it an attractive target for treating B-cell-related diseases like rheumatoid arthritis. nih.gov A series of potent and reversible BTK inhibitors based on an 8-amino-imidazo[1,5-a]pyrazine core has been developed. nih.gov Unlike irreversible inhibitors such as ibrutinib, which form a covalent bond with Cys481 in the active site, these compounds are non-covalent, reversible inhibitors. nih.gov This characteristic may offer advantages in treating patients who develop resistance to irreversible inhibitors through mutations at the Cys481 residue. nih.gov
The selectivity of these inhibitors is achieved through specific interactions with the kinase hinge region. nih.gov X-ray crystallography of lead compounds complexed with the BTK enzyme reveals key hydrogen bonding interactions. The 8-amino group and the 7-nitrogen of the imidazo[1,5-a]pyrazine (B1201761) core form hydrogen bonds with the BTK hinge region. nih.gov The primary amine at the 8-position is also within hydrogen-bonding distance of the gatekeeper T474 residue's side-chain alcohol. nih.gov These compounds exhibit excellent kinase selectivity and have demonstrated efficacy in preclinical models of rheumatoid arthritis. nih.gov
| Compound Scaffold | Target | Inhibition Type | Key Interactions |
| 8-Amino-imidazo[1,5-a]pyrazine | BTK | Reversible, Non-covalent | Hydrogen bonds with kinase hinge (Ser538, Asp539) and gatekeeper residue (T474) |
NIK Inhibitors (anti-inflammatory effects)
While direct inhibition of NF-κB-inducing kinase (NIK) by this compound derivatives is not extensively detailed in the provided context, the broader class of imidazo[1,2-a]pyridine derivatives has been investigated for anti-inflammatory properties. nih.gov These effects are often mediated through the modulation of key inflammatory signaling pathways, such as the STAT3/NF-κB/iNOS/COX-2 pathway. nih.gov The inhibition of these pathways leads to a reduction in pro-inflammatory mediators. For instance, a novel imidazo[1,2-a]pyridine derivative demonstrated anti-inflammatory activity by suppressing this signaling cascade in breast and ovarian cancer cell lines. nih.gov The general anti-inflammatory potential of related heterocyclic systems like pyrazolo[1,5-a]quinazolines has also been explored, with compounds targeting mitogen-activated protein kinases (MAPKs) involved in the inflammatory response. mdpi.com
Monoamine Oxidase Inhibition
Monoamine oxidases (MAOs) are enzymes that catalyze the oxidation of monoamines and are crucial in the metabolism of neurotransmitters. mdpi.com The inhibition of these enzymes is a therapeutic strategy for several neurological disorders. mdpi.com While various heterocyclic compounds have been investigated as MAO inhibitors, specific research detailing the monoamine oxidase inhibitory activity of this compound derivatives is not extensively available in the current literature. Further studies are required to determine the potential of this specific chemical class in modulating MAO activity.
Other Therapeutic Applications
Derivatives of the Imidazo[1,5-a]pyridine scaffold have been identified as promising candidates for the treatment of cognitive disorders associated with Alzheimer's disease. nih.gov Research has focused on their activity as partial agonists of the 5-hydroxytryptamine4 (5-HT4) receptor, which is believed to play a role in both symptomatic relief and disease modification. nih.gov
A series of Imidazo[1,5-a]pyridine derivatives were synthesized and evaluated for their efficacy as 5-HT4R partial agonists. nih.gov Through structure-activity relationship (SAR) studies and optimization of pharmacokinetic properties, a lead compound, designated as 5a , was identified. nih.gov This compound demonstrated potent and selective 5-HT4 partial agonism, good brain penetration, and efficacy in animal models of cognition. nih.gov The development of such compounds represents a significant step toward novel therapeutic options for Alzheimer's disease. nih.govresearchgate.net
| Compound | 5-HT4 Receptor Binding (Ki, nM) | 5-HT4 Receptor Functional Activity (EC50, nM) | Intrinsic Activity (%) |
| 5a | 1.8 | 12 | 55 |
Table 1: In vitro activity of a lead Imidazo[1,5-a]pyridine derivative as a 5-HT4 receptor partial agonist. Data sourced from Nirogi et al. (2015). nih.gov
The lead compounds from this series demonstrated excellent kinase selectivity and were effective in preclinical models of arthritis. nih.gov The 8-amino group on the imidazo[1,5-a]pyrazine core was found to be a key interaction point with the BTK enzyme. nih.gov This research highlights the potential of the broader 8-amino-imidazo-fused pyridine (B92270)/pyrazine class as a source of novel immunosuppressive agents.
| Compound | BTK Enzymatic IC50 (nM) | Human PBMC IC50 (nM) |
| 1 | 0.5 | 39 |
| 3 | 0.9 | 100 |
Table 2: Inhibitory activity of lead 8-amino-imidazo[1,5-a]pyrazine derivatives against BTK. Data sourced from Mitchell et al. (2015). nih.gov
Certain 8-aryl-substituted Imidazo[1,5-a]pyridine derivatives have been investigated for their potential as positive inotropic agents, which increase the force of heart muscle contraction. nih.gov These compounds were evaluated for their in vitro cardiac inotropic and electrophysiological effects, with selected analogues further tested in vivo. nih.gov
The research identified a pharmacophoric relationship between the heterocycle-phenyl-imidazole structure and positive inotropic activity. nih.gov Compounds with an imidazole (B134444) substituent consistently displayed activity, suggesting that this feature is important for their cardiotonic effects. nih.gov This line of research could lead to the development of new treatments for heart failure.
| Compound | Inotropic Activity (ED50, µg/mL) |
| Imidazo[1,5-a]pyridine Derivative A | 0.3 |
| Imidazo[1,5-a]pyridine Derivative B | 1.0 |
Table 3: Representative in vitro positive inotropic activity of 8-aryl-substituted Imidazo[1,5-a]pyridine derivatives. Data is illustrative based on findings from Lumma et al. (1987). nih.gov
Substituted Imidazo[1,5-a]pyridine derivatives have been disclosed as inhibitors of aromatase, an enzyme responsible for the final step in estrogen biosynthesis. jpionline.org Aromatase inhibitors are a cornerstone in the treatment of estrogen-receptor-positive breast cancer. jpionline.org A patent describes a series of these compounds and their ability to inhibit the metabolic conversion of androgens to estrogens.
One representative compound, 5-p-cyanophenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine, was shown to have a potent inhibitory effect on aromatase in in vitro assays. jpionline.org The in vivo efficacy of these compounds was also demonstrated in rat models. jpionline.org These findings indicate the potential of the Imidazo[1,5-a]pyridine scaffold in developing new therapies for estrogen-dependent diseases.
| Compound | Aromatase Inhibition (IC50) |
| 5-p-cyanophenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine | 4.5 x 10⁻⁹ M |
Table 4: In vitro aromatase inhibitory activity of a representative Imidazo[1,5-a]pyridine derivative. Data sourced from a US Patent.
The Imidazo[1,5-a]pyridine scaffold has been explored for its anti-inflammatory properties. nih.gov Hybrid molecules combining the Imidazo[1,5-a]pyridine core with a chalcone (B49325) moiety have been designed and synthesized. nih.gov These conjugates were evaluated for their anticancer activity, and the most active compounds were further studied to understand their mechanism of action, which can be linked to anti-inflammatory pathways. nih.gov
While much of the research on the anti-inflammatory effects of imidazopyridines has focused on the imidazo[1,2-a]pyridine isomer, which has shown to inhibit cyclooxygenase (COX) enzymes, the findings for the imidazo[1,5-a]pyridine-based chalcones suggest that this scaffold is also a viable starting point for the development of new anti-inflammatory agents. nih.govnih.govresearchgate.net
| Compound | Cell Line | Cytotoxic Activity (IC50, µM) |
| 7a | MCF-7 (Breast Cancer) | 1.21 |
| 7b | HCT-116 (Colon Cancer) | 1.54 |
Table 5: Cytotoxic activity of representative Imidazo[1,5-a]pyridine-based chalcones, indicating potential for anti-inflammatory-related anticancer effects. Data sourced from Al-Ostath et al. (2023). nih.gov
Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry
The exploration of the structure-activity relationships (SAR) of this compound derivatives is crucial for the optimization of their biological potency and selectivity. By systematically modifying the chemical structure of these compounds and evaluating the corresponding changes in their biological activity, medicinal chemists can identify key structural features responsible for their therapeutic effects. This understanding facilitates the rational design of new, more effective analogs.
Correlations between Substituents and Biological Potency
While direct and extensive SAR studies on this compound are not abundantly available in publicly accessible literature, valuable insights can be drawn from closely related scaffolds, such as the 8-amino-imidazo[1,5-a]pyrazine series, which have been investigated as potent reversible Bruton's tyrosine kinase (BTK) inhibitors. The structural similarity between these two cores allows for informed extrapolation of SAR trends.
For the analogous 8-amino-imidazo[1,5-a]pyrazine scaffold, SAR studies have revealed that the nature of the substituent on the 8-amino group and modifications on the imidazo[1,5-a]pyrazine core significantly influence inhibitory activity. For instance, the central amide linkage has been a key point of modification. It has been observed that 2-pyridyl amides are more potent than other heteroaromatic amides like pyrimidine, pyrazine, pyridiazine, and thiazole.
In a series of imidazo[1,5-a]pyridine-benzimidazole hybrids, which share the core imidazo[1,5-a]pyridine ring system, the nature and position of substituents on the benzimidazole ring were found to be critical for cytotoxic activity. For example, compounds with electron-withdrawing groups on the benzimidazole moiety displayed significant cytotoxic activity against various human tumor cell lines.
The following table summarizes the general SAR trends observed in analogous and related series, which can guide the design of potent this compound derivatives.
| Scaffold/Series | Position of Substitution | Favorable Substituents | Unfavorable Substituents | Impact on Biological Potency |
| 8-amino-imidazo[1,5-a]pyrazine (BTK inhibitors) | Central Amide | 2-Pyridyl | Pyrimidine, Pyrazine, Pyridiazine, Thiazole | 2-Pyridyl amides exhibit higher potency. |
| Imidazo[1,5-a]pyridine-benzimidazole hybrids (Anticancer) | Benzimidazole ring | Electron-withdrawing groups (e.g., -CF3, -NO2) | Bulky alkyl groups | Enhanced cytotoxic activity. |
It is important to note that these correlations are based on related heterocyclic systems and would need to be confirmed through direct synthesis and biological evaluation of substituted this compound derivatives.
Impact of Stereochemistry on Biological Activity
The influence of stereochemistry on the biological activity of therapeutic agents is a well-established principle in medicinal chemistry. Chiral centers within a molecule can lead to enantiomers or diastereomers that may exhibit significantly different pharmacological and toxicological profiles. This is often due to the specific three-dimensional interactions between the drug molecule and its biological target, such as an enzyme active site or a receptor binding pocket.
In the context of imidazo[1,5-a]pyridine derivatives and their close analogs, the introduction of chiral centers can have a profound impact on their biological potency. For example, in a series of imidazo[1,2-a]pyridines, the absolute configuration of a chiral amine substituent was shown to play a significant role in potency.
Rational Design of Analogs Based on Mechanistic Insights
The rational design of novel analogs with improved potency, selectivity, and pharmacokinetic properties is a cornerstone of modern drug discovery. This process is heavily reliant on a detailed understanding of the mechanism of action of a lead compound, including its binding mode to the biological target. Techniques such as X-ray crystallography and computational modeling are invaluable tools in this endeavor.
For the closely related 8-amino-imidazo[1,5-a]pyrazine series of BTK inhibitors, X-ray crystallography has provided critical insights into their binding mode within the BTK active site. mdpi.com These studies have revealed key interactions between the inhibitor and the protein, which are essential for its inhibitory activity. mdpi.com
Specifically, the crystal structure of a lead compound in complex with the BTK enzyme showed that the 8-amino group and the 7-nitrogen of the imidazo[1,5-a]pyrazine core form crucial hydrogen bonds with the hinge region of the kinase. mdpi.com Furthermore, an aminopyridine substituent was observed to form a bidentate hydrogen bond with the side chain of a serine residue and the amide nitrogen of an aspartate residue. mdpi.com Hydrophobic interactions between a trifluoropyridine moiety and a back pocket of the enzyme also contribute significantly to the binding affinity and selectivity. mdpi.com
These mechanistic insights have guided the rational design of new analogs. For example, understanding the importance of the hinge-binding interactions has reinforced the necessity of the 8-amino-imidazo[1,5-a]pyrazine core. The knowledge of the specific hydrogen bonds formed by the aminopyridine substituent has allowed for the exploration of other groups capable of similar interactions to optimize potency and selectivity. The role of the hydrophobic back pocket has prompted the design of analogs with different substituents that can effectively occupy this space to enhance binding affinity.
This structure-based drug design approach, informed by mechanistic studies on analogous compounds, provides a powerful strategy for the development of novel and improved this compound derivatives as therapeutic agents.
Applications in Materials Science and Optoelectronics
Luminescent Properties and Applications as Fluorophores
Derivatives of imidazo[1,5-a]pyridine (B1214698) are widely recognized for their inherent luminescent properties, which makes them highly effective fluorophores. mdpi.com These compounds are known for their intense fluorescence, structural rigidity, and high thermal and photostability. researchgate.netrsc.org Their utility spans from fluorescent probes and molecular sensors to emitters in confocal microscopy and bioimaging. researchgate.net
A key advantage of the imidazo[1,5-a]pyridine framework is its structural flexibility, which allows for the modulation of its optical properties through targeted chemical substitutions. mdpi.comresearchgate.net By introducing different functional groups onto the heterocyclic nucleus, researchers can fine-tune the emission wavelength and enhance the photoluminescent quantum yield (PLQY). researchgate.netresearchgate.net For instance, attaching electron-donating or electron-withdrawing groups can shift the emission across the visible spectrum, from deep-blue to greenish-yellow. rsc.orgnih.gov
Several studies have reported high PLQY values for these derivatives in both solution and solid states. Quantum yields can range from moderate to excellent, with some derivatives exhibiting values as high as 93% in the solid state. rsc.orgrsc.org For example, trifluoromethylated imidazo[1,5-a]pyridines have shown quantum yields up to 39% in acetonitrile (B52724) solution and 58% when dispersed in a polymeric matrix. researchgate.net Similarly, a 1-ester-substituted derivative with a bulky 2,6-dichlorophenyl group displayed a PLQY of 49% in a dichloromethane (B109758) solution. researchgate.netresearchgate.net This high efficiency is critical for their application in bright and efficient lighting and display technologies.
Table 1: Photoluminescent Quantum Yields (PLQY) of Selected Imidazo[1,5-a]pyridine Derivatives
| Derivative Description | Medium | PLQY (%) | Emission Color |
| 1,3-diphenyl- and diethylfluorene-spacer (BPy-FL) | Solid State | 93.6 | Greenish-Yellow |
| 1,3-diphenyl- and phenyl-spacer (BPy-1, BPy-2) | Solution | ~70 | Greenish-Yellow |
| Trifluoromethyl-substituted | Polymeric Matrix | up to 58 | - |
| Methoxy-substituted | Solution | up to 50 | - |
| 1-ester-substituted with 2,6-dichlorophenyl | CH₂Cl₂ Solution | 49 | Blue |
| Anthracene-conjugated (TL19) aggregates | Aqueous Medium | ~23 | - |
| This table presents data compiled from multiple sources. rsc.orgresearchgate.netresearchgate.netrsc.org |
Imidazo[1,5-a]pyridine fluorophores are frequently characterized by a large Stokes shift, which is the difference between the maxima of the absorption and emission spectra. mdpi.comresearchgate.net Values as large as 150 nm, or approximately 11,000 cm⁻¹, have been reported. mdpi.comtandfonline.com This property is highly desirable for optical applications as it minimizes self-absorption and reduces background interference, leading to a clearer and stronger fluorescence signal.
Many of these derivatives also exhibit positive solvatochromism, where the emission wavelength shifts to a longer wavelength (a red shift) as the polarity of the solvent increases. rsc.orgtandfonline.com This phenomenon indicates a significant difference in the dipole moments between the ground and excited states, often due to an intramolecular charge transfer (ICT) character. tandfonline.com For example, an imidazo[1,5-a]pyridine-anthracene conjugate shows a photoluminescence emission that ranges from 528 nm in non-polar hexane (B92381) to 586 nm in polar acetonitrile. tandfonline.com This sensitivity to the local environment makes them excellent candidates for use as fluorescent probes to study complex systems like biological membranes.
While many conventional fluorophores suffer from aggregation-caused quenching (ACQ), where fluorescence intensity decreases in high concentrations or the solid state, some imidazo[1,5-a]pyridine derivatives exhibit the opposite effect, known as aggregation-induced emission (AIE). rsc.org In AIE-active molecules, the emission is weak when dissolved in a good solvent but becomes intense upon aggregation, for example, by adding a poor solvent or in the solid state. rsc.orgrsc.org
This property is incredibly valuable for applications where materials are used in solid films, such as in OLEDs or as sensors. rsc.org For instance, a fluorophore known as BPy-FL, which contains an imidazo[1,5-a]pyridine donor, shows AIE characteristics, with its fluorescence intensity significantly increasing in an aggregated state in a water-rich medium. rsc.orgrsc.org The AIE effect in these molecules is often attributed to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission.
To achieve high efficiency in OLEDs, it is crucial to harvest both singlet and triplet excitons. Some advanced imidazo[1,5-a]pyridine-based fluorophores are designed as Hybridized Local and Charge Transfer (HLCT) emitters. rsc.orgrsc.org In an HLCT state, the lowest singlet excited state is a hybrid of a locally excited (LE) state and a charge-transfer (CT) state. researchgate.net
This hybridization allows the molecule to take advantage of a "hot exciton" channel, where triplet excitons can be converted to singlet excitons through a process called reverse intersystem crossing (RISC) from higher-lying triplet states (Tₙ, n>1) to the first singlet state (S₁). rsc.org This mechanism provides a pathway for harvesting triplet excitons, which constitute 75% of the excitons formed in an OLED, thereby dramatically increasing the theoretical maximum efficiency of the device. rsc.org The design of fluorophores like BPy-FL, which combines AIE and HLCT characteristics, represents a promising strategy for developing highly efficient solid-state emitters. rsc.orgrsc.org
Integration into Optoelectronic Devices
The unique combination of high quantum yields, tunable emission, large Stokes shifts, and good thermal stability makes imidazo[1,5-a]pyridine derivatives highly suitable for integration into optoelectronic devices. researchgate.netlew.ro Their primary application in this domain is as the emissive material in Organic Light-Emitting Diodes (OLEDs).
Imidazo[1,5-a]pyridines have been successfully employed as emitters in the emissive layer (EML) of multilayer OLED devices. tandfonline.comlew.ro These materials can be processed from solution, which offers a pathway to low-cost and large-area fabrication of displays and solid-state lighting panels. tandfonline.com
In one study, a solution-processed OLED using an imidazo[1,5-a]pyridine-anthracene emitter was fabricated. tandfonline.com The device exhibited good performance, emitting a greenish-yellow light with a low turn-on voltage and respectable efficiency metrics. tandfonline.com The development of blue-emitting zinc(II) complexes using pyridylimidazo[1,5-a]pyridine ligands further highlights their potential for creating full-color displays, as blue emitters are a critical component. researchgate.net The ongoing research into HLCT and AIE-active imidazo[1,5-a]pyridine derivatives aims to further boost the efficiency and stability of OLEDs, pushing them closer to their theoretical performance limits. rsc.orgnitrkl.ac.inresearchgate.net
Table 2: Performance of an OLED Device Using an Imidazo[1,5-a]pyridine-Anthracene Emitter
| Performance Metric | Value |
| Luminous Efficiency | 4.4 cd A⁻¹ |
| Power Efficiency | 2.2 lm W⁻¹ |
| External Quantum Efficiency (EQE) | 3.2% |
| Turn-on Voltage | 7 V |
| CIE Coordinates | (0.34, 0.45) |
| Emission Color | Greenish-Yellow |
| Data from a solution-processed device. tandfonline.com |
Organic Thin-Layer Field Effect Transistors (FETs)
The class of compounds known as imidazo[1,5-a]pyridines has been identified for its potential utility in the development of organic electronic devices. lew.ro Specifically, these heterocyclic systems have been investigated for their applicability in organic thin-layer field effect transistors (FETs). lew.roresearchgate.netukzn.ac.za The conjugated structure and electronic properties of the imidazo[1,5-a]pyridine skeleton make it a candidate for use in semiconductor layers within these devices. ukzn.ac.za Research in this area explores how the molecular structure can be tailored to optimize charge transport properties, which is a critical factor for the performance of FETs. While the broader class of imidazo[1,5-a]pyridines is noted for this potential, detailed research findings focusing specifically on Imidazo[1,5-a]pyridin-8-amine in FET applications are still emerging. lew.roresearchgate.net
White Light-Emitting Diodes (LEDs) as Downconverter Materials
Derivatives of imidazo[1,5-a]pyridine have shown significant promise as downconverter materials in the fabrication of hybrid white light-emitting diodes (LEDs). rsc.orgrsc.org Researchers have synthesized donor-π-acceptor (D–π–A) push-pull fluorophores that incorporate a 1,3-diphenylimidazo[1,5-a]pyridine donor unit. rsc.org These materials are capable of absorbing high-energy blue light from a primary inorganic LED chip and converting it into lower-energy, longer-wavelength light, which, when combined, produces high-quality white light. rsc.org
A study detailed the synthesis and properties of three such fluorophores: BPy-1, BPy-2, and BPy-FL. rsc.org These compounds exhibit strong greenish-yellow emission in the solid state, a crucial characteristic for downconverter applications. rsc.orgrsc.org The fluorophore BPy-FL, which features a rigid and sterically hindered diethylfluorene spacer, was particularly notable. In the solid state, it demonstrated an intense greenish-yellow emission with a very high absolute quantum yield of 93%. rsc.orgrsc.org
When these fluorophores were used to fabricate white LEDs, the resulting devices showed excellent performance. The LED incorporating BPy-FL, for instance, achieved a high color rendering index (CRI) of approximately 90% and Commission Internationale de l'Éclairage (CIE) coordinates of (0.37, 0.32), which are very close to the NTSC standard for pure white light. rsc.orgrsc.orgresearchgate.net
Table 1: Performance Data of White LEDs Fabricated with Imidazo[1,5-a]pyridine-Based Fluorophores researchgate.net
| Fluorophore | Correlated Color Temperature (CCT) (K) | Color Rendering Index (CRI) | CIE Coordinates (x, y) |
| BPy-1 | 5947 | 88 | (0.35, 0.32) |
| BPy-2 | 4997 | 85 | (0.36, 0.32) |
| BPy-FL | 4696 | 89 | (0.37, 0.32) |
Sensor Development
The unique chemical structure of imidazo[1,5-a]pyridine derivatives makes them highly suitable for various sensor applications. Their fluorescence properties can be modulated by external stimuli, forming the basis for highly sensitive detection methods. mdpi.commdpi.com
Imidazo[1,5-a]pyridines have been effectively utilized as molecular sensors, particularly as "on-off" type fluorescent sensors. mdpi.com This functionality is often linked to the bipolar nature of the imidazole (B134444) ring within the fused system. rsc.orgrsc.org Certain D–π–A fluorophores based on this scaffold exhibit a remarkable on-off-on fluorescence switching behavior in response to the alternating addition of an acid and a base. rsc.orgrsc.org This reversible protonation and deprotonation process alters the internal charge transfer (ICT) characteristics of the molecule, leading to a quenching ("off" state) or activation ("on" state) of its fluorescence. rsc.org
Beyond pH sensing, these scaffolds can be functionalized to detect specific metallic ions or small molecules. mdpi.com For instance, a fluorescent probe based on an imidazo[1,5-a]pyridine donor and a benzopyrylium acceptor was designed to detect sulfur dioxide (SO2) via a Förster Resonance Energy Transfer (FRET) mechanism. nih.gov The presence of SO2 derivatives disrupts the FRET process, causing a distinct change in the emission spectrum and enabling ratiometric detection. nih.gov
The sensitivity of imidazo[1,5-a]pyridine's fluorescence to proton concentration makes it an excellent candidate for developing fluorescent pH sensors. mdpi.com Imidazo[1,5-a]pyridinium ions have been identified as highly emissive, water-soluble fluorophores that can act as pH sensors with dual emission pathways. acs.org This dual emission allows for a ratiometric response, where the ratio of intensities at two different wavelengths changes with pH, providing a more accurate and reliable measurement that is independent of the probe's concentration. mdpi.comacs.org
In some designs, these sensors exhibit a distinct color change with pH. For example, certain fluorophores display an orange emissive state at a pH below 4 and a greenish-yellow emissive state at a pH above 4. rsc.org The sensing mechanism involves the protonation of a basic nitrogen atom, typically located on the imidazo[1,5-a]pyridine ring, which serves as the electron-rich site of the molecule. rsc.orgresearchgate.net
The strong emission characteristics of imidazo[1,5-a]pyridine derivatives are not limited to solutions; they are also highly fluorescent in the solid and thin-film states. rsc.orgresearchgate.net This property has been leveraged to explore their potential as fluorescent vapor luminescent sensors for detecting acidic or basic volatile organic compounds (VOCs). rsc.org When a thin film of the material is exposed to acidic vapors, protonation occurs, leading to a change in its luminescent properties, which can be observed visually or measured with a spectrometer. This provides a simple yet effective method for the real-time detection of volatile acids and bases in the environment. rsc.orgresearchgate.net
The intense fluorescence exhibited by imidazo[1,5-a]pyridine derivatives in the solid state also opens up applications in security and anticounterfeiting technologies. rsc.orgrsc.orgresearchgate.net These materials can be incorporated into inks, coatings, or polymers to create security features that are invisible under normal lighting but become brightly fluorescent under UV light (e.g., 365 nm). rsc.org The specific and strong emission colors can be used to create unique and difficult-to-replicate security markings on documents, currency, or high-value products, thereby preventing forgery and unauthorized replication. rsc.orgrsc.org
Energy Conversion and Storage Systems
The unique photophysical and electrochemical properties of the imidazo[1,5-a]pyridine scaffold have positioned it as a promising candidate for applications in materials science, particularly in the realm of energy conversion and storage. mdpi.comresearchgate.net The core's structural versatility allows for fine-tuning of its electronic characteristics, making derivatives of imidazo[1,5-a]pyridine valuable in advanced energy systems. mdpi.com Research has highlighted their potential in solar energy conversion technologies and in the development of energy-efficient lighting solutions like Organic Light-Emitting Diodes (OLEDs) and Light-emitting Electrochemical Cells (LECs). mdpi.comresearchgate.netmdpi.com
Detailed Research Findings
The primary application of imidazo[1,5-a]pyridine derivatives in the energy sector stems from their capabilities as luminescent materials and charge-transporting molecules. rsc.org Their intense and tunable fluorescence is a key feature for their use in optoelectronic devices. mdpi.com
Organic Light-Emitting Diodes (OLEDs) and Light-emitting Electrochemical Cells (LECs):
Derivatives of imidazo[1,5-a]pyridine have been successfully incorporated into OLEDs and LECs as emitters or dopants. mdpi.comtandfonline.com These compounds can exhibit efficient intramolecular charge transfer (ICT), which is crucial for electroluminescence. rsc.orgtandfonline.com
An imidazo[1,5-a]pyridine-anthracene-based fluorophore has been developed for use as a dopant in solution-processed multilayer OLEDs. tandfonline.com These devices emitted greenish-yellow light and demonstrated a low turn-on voltage of 7 volts. tandfonline.com
Donor-π-Acceptor (D–π–A) push-pull fluorophores, which feature a 1,3-diphenylimidazo[1,5-a]pyridine donor, have been synthesized for use as organic downconverter materials in hybrid white LEDs. rsc.org These materials convert high-energy blue light from an inorganic LED into lower-energy yellow light, resulting in high-quality white light. rsc.org One such fluorophore, BPy-FL, exhibited an absolute quantum yield of 93% in the solid state. rsc.org
Metal complexes incorporating imidazo[1,5-a]pyridine ligands have also been investigated. mdpi.com For instance, zinc complexes with 1,3-substituted imidazo[1,5-a]pyridines have been reported to show emission in the blue region of the spectrum (410–460 nm) with a maximum fluorescence quantum yield of 33%. mdpi.com Copper complexes have also been studied for their notable yellow electrochemical emission in LECs. mdpi.com
Solar Energy Conversion:
The strong absorption and emission characteristics of imidazo[1,5-a]pyridines make them suitable for applications designed to enhance solar cell efficiency. mdpi.com One such application is in luminescent down-shifting (LDS). researchgate.net In LDS, a layer of fluorescent material is placed on top of a solar cell. This material absorbs high-energy photons (like UV or blue light), which the solar cell may not use efficiently, and re-emits them as lower-energy photons (e.g., green or red light) that better match the cell's optimal absorption range.
A series of trifluoromethylated imidazo[1,5-a]pyridine derivatives have been synthesized and dispersed into transparent polyurethane resins. researchgate.net Researchers were able to tune the emission quantum yields from 13% to 39% in solution and from 10% to 58% in the polymeric matrix. researchgate.net Optimized films of these materials were successfully tested as luminescent coatings on a commercial photodiode, demonstrating their potential for technological application in solar energy conversion. researchgate.net
Energy Storage:
While research into this compound for energy storage is less extensive, the broader class of related nitrogen-containing heterocyclic compounds is being explored. For example, 4-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine is noted in the context of emerging sodium-ion battery technology, indicating that this family of compounds is of interest for future energy storage systems. msesupplies.com The reversible electrochemical properties of the imidazopyridine framework suggest potential viability in battery applications. mdpi.com
Data Tables
Table 1: Performance of Imidazo[1,5-a]pyridine Derivatives in Light-Emitting Devices
| Derivative/System | Application | Emission Color | Turn-On Voltage (V) | External Quantum Efficiency (EQE) / Photoluminescence Quantum Yield (PLQY) | CIE Coordinates | Reference |
|---|---|---|---|---|---|---|
| Imidazo[1,5-a]pyridine-anthracene | OLED (dopant) | Greenish-Yellow | 7 | Not Specified | (0.34, 0.45) | tandfonline.com |
| BPy-FL | White LED (downconverter) | Greenish-Yellow (solid) | Not Applicable | 93% (solid state) | Not Specified | rsc.org |
| BPy-1 / BPy-2 | Solution/Thin Film | Greenish-Yellow | Not Applicable | ~70% (solution) | Not Specified | rsc.org |
Table 2: Photophysical and Electrochemical Properties of Selected Imidazo[1,5-a]pyridine Derivatives
| Derivative/System | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Max Emission (nm) | Stokes Shift (cm⁻¹) | Reference |
|---|---|---|---|---|---|---|
| Imidazo[1,5-a]pyridine-anthracene | -4.94 | -1.84 | 3.1 | 528 (in hexane) | ~11,000 | tandfonline.com |
| BPy-1, BPy-2, BPy-FL | Determined by CV | Determined by CV | Not Specified | ~520 (BPy-1/2), 510 (BPy-FL, solid) | ~7000 | rsc.org |
Coordination Chemistry and Ligand Design
Imidazo[1,5-A]pyridin-8-amine as a Ligand in Metal Complexes
Imidazo[1,5-a]pyridine (B1214698) derivatives are a significant class of heterocyclic compounds, recognized for their unique biological and photophysical properties. incemc.ro Their utility extends to serving as precursors for N-heterocyclic carbenes (NHCs), which are valuable in homogeneous catalysis and drug development. incemc.roresearchgate.net The imidazo[1,5-a]pyridine core can be readily modified, making it an attractive scaffold for creating new ligands. incemc.ro
When substituted appropriately, imidazo[1,5-a]pyridines can act as effective ligands for various transition metals. For instance, a substituent at the C5 position can influence the catalytic environment around a metal center through both steric and coordinative interactions. researchgate.net The nitrogen atom of the imidazole (B134444) ring can act as a monodentate ligand, though its binding capacity is somewhat limited. mdpi.com More effective ligands are typically derived from imidazo[1,5-a]pyridines substituted at the 1 or 3 positions. mdpi.com For example, a pendant pyridinic group at the 1-position creates a chelating N-N ligand capable of coordinating with transition metal ions. mdpi.com
The coordination chemistry of imidazo[1,5-a]pyridine derivatives includes the formation of bidentate or tridentate chelating systems, which have been utilized in creating metal complexes for various applications. mdpi.com The versatility of this heterocyclic system is comparable to more commonly used polypyridines and polypyrazoles. mdpi.com
Formation of Coordination Polymers with Divalent Metal Ions (e.g., Zn(II))
Coordination polymers (CPs) are a class of materials formed from metal ions or clusters linked by organic ligands. mdpi.com Imidazo[1,5-a]pyridine derivatives have shown significant potential in the construction of these polymers. mdpi.comresearchgate.net Recent research has demonstrated the synthesis and crystallization of new coordination polymers using Zn(II) as the metallic node, various dicarboxylic acids as linkers, and a linear ditopic imidazo[1,5-a]pyridine derivative. mdpi.comresearchgate.net This work represents the first example of Zn(II)-coordination polymers that incorporate an imidazo[1,5-a]pyridine derivative. mdpi.com
These studies highlight the structural versatility of imidazo[1,5-a]pyridines, which can act as either propagators of the polymer's dimensionality or as ancillary ligands. mdpi.comresearchgate.net The resulting Zn(II) coordination polymers exhibit a strong tendency to form π···π interactions in the solid state. mdpi.comresearchgate.net The formation of one-dimensional and two-dimensional polymers has been observed, with the dimensionality influenced by the nature of the dicarboxylic acid linker. mdpi.comresearchgate.netrsc.org The strong affinity of the imidazo[1,5-a]pyridine ligand for Zn(II) metal nodes is a key factor in the assembly of these coordination polymers. mdpi.comresearchgate.net
N-Heterocyclic Carbene (NHC) Ligands Derived from Imidazo[1,5-A]pyridines
N-Heterocyclic carbenes (NHCs) are a class of stable singlet carbenes that have become ubiquitous ligands in organometallic chemistry. Imidazo[1,5-a]pyridines serve as valuable precursors for a specific type of NHC, imidazo[1,5-a]pyridin-3-ylidenes. incemc.ro These NHCs are of interest due to their applications in homogeneous catalysis and their potential biological properties. incemc.ro
The synthesis of these NHC ligands typically begins with the N-alkylation of an imidazo[1,5-a]pyridine, which forms an imidazo[1,5-a]pyridin-2-ium salt. incemc.ro These salts are the direct precursors to the NHC and can be used to generate stable transition metal complexes. incemc.ro The resulting imidazo[1,5-a]pyridine-3-ylidene ligands are strong σ-donors and have been used to form robust complexes with various metals. rsc.org The modular nature of the imidazo[1,5-a]pyridine scaffold allows for the synthesis of a wide range of NHC ligands with tailored steric and electronic properties. acs.org
Synthesis and Characterization of Gold(I) and Silver(I) NHC Complexes
A number of gold(I) and silver(I) complexes featuring NHC ligands derived from imidazo[1,5-a]pyridines have been synthesized and characterized. dntb.gov.uaresearchgate.net The synthesis of these complexes often involves the reaction of an imidazo[1,5-a]pyridinium salt with a silver source, such as silver(I) oxide or silver(I) acetate (B1210297), to generate a silver-NHC complex in situ. incemc.ro This silver complex can then be used in a transmetalation reaction with a gold(I) source, like chloro(dimethylsulfide)gold(I), to yield the corresponding gold(I)-NHC complex. incemc.ro
Alternatively, silver(I)-NHC complexes can be synthesized directly by reacting the imidazolium (B1220033) salt with a silver(I) salt. rsc.org These complexes have been characterized using various spectroscopic techniques, including NMR spectroscopy and mass spectrometry, as well as single-crystal X-ray diffraction. incemc.rodntb.gov.uaresearchgate.net X-ray analysis of a silver(I) complex revealed a nearly linear geometry between the carbene, the silver(I) ion, and a chloride ligand. rsc.org Similarly, gold(I) and silver(I) complexes with imidazo[1,5-a]pyridin-3-ylidene ligands have been structurally characterized, confirming the coordination of the NHC to the metal center. dntb.gov.uaresearchgate.net
| Complex Type | Synthesis Method | Characterization Techniques |
| Gold(I)-NHC | Transmetalation from a silver-NHC complex. incemc.ro | NMR spectroscopy, Mass spectrometry, Elemental analysis, Single-crystal X-ray diffraction. incemc.rodntb.gov.uaresearchgate.net |
| Silver(I)-NHC | Reaction of an imidazolium salt with a silver(I) salt (e.g., Ag2O, silver(I) acetate). incemc.rorsc.org | NMR spectroscopy, Mass spectrometry, Elemental analysis, Single-crystal X-ray diffraction. incemc.rorsc.orgdntb.gov.uaresearchgate.net |
Potential Biological Activity of Metal-NHC Complexes
Metal-NHC complexes derived from imidazo[1,5-a]pyridines have shown promise as potential therapeutic agents. Several gold(I) and silver(I) NHC complexes have been evaluated for their in vitro anti-tumor activity against various cancer cell lines. dntb.gov.uaresearchgate.net In one study, a series of gold(I) and silver(I) NHC complexes were tested against 12 human cancer cell lines, with some gold(I) complexes exhibiting the highest anticancer activity, with mean IC50 values in the low micromolar range. incemc.rodntb.gov.uaresearchgate.net
The cytotoxicity of silver(I), gold(I), and gold(III) complexes of a pyridine-substituted annelated NHC was also investigated. The gold(I)-NHC complex demonstrated cytotoxicity comparable to cisplatin (B142131) against several cancer cell lines and was found to induce apoptosis in HepG2 cells. rsc.org The biological activity of these complexes is influenced by the metal center, with gold(I) complexes often showing greater stability and lower toxicity compared to gold(III) complexes. incemc.ro
| Metal Complex | Biological Activity | Cell Lines Tested |
| Gold(I)-NHC Complexes | Anticancer activity (IC50 values of 10.09 µM, 10.42 µM, 12.28 µM for specific complexes). incemc.rodntb.gov.uaresearchgate.net | 12 human cancer cell lines. dntb.gov.uaresearchgate.net |
| Gold(I)-NHC Complex | Cytotoxicity similar to cisplatin; induces apoptosis. rsc.org | HepG2, HCT 116, A549, MCF-7. rsc.org |
| Silver(I)-NHC Complex | Lower cytotoxicity compared to the gold(I) analogue. rsc.org | HepG2, HCT 116, A549, MCF-7. rsc.org |
| Gold(III)-NHC Complex | Lower cytotoxicity compared to the gold(I) analogue. rsc.org | HepG2, HCT 116, A549, MCF-7. rsc.org |
Investigation of π···π Interactions in Solid-State Coordination Assemblies
In coordination polymers formed with Zn(II) and ditopic imidazo[1,5-a]pyridine ligands, a pronounced ability of the heterocyclic scaffold to establish π···π interactions has been observed. mdpi.comresearchgate.net These interactions occur between the aromatic rings of the imidazo[1,5-a]pyridine units. Theoretical analysis using DFT calculations has been employed to understand these supramolecular π-stacked assemblies. mdpi.comresearchgate.net The antiparallel orientation of the π-systems, enhanced by metal coordination, leads to significant π-stacking energies. mdpi.com
Similarly, in an imidazo[1,5-a]pyridinium-based hybrid salt with a tetrachloridomanganate(II) anion, weak π–π stacking interactions are observed between the organic cations, which form stacks along the crystallographic a-axis. iucr.org The fused pyridinium (B92312) and imidazolium rings of the cations are nearly coplanar, facilitating these interactions. iucr.org In mono-, bis-, and tris-chelate Zn(II) complexes with a 3-phenyl-1-(pyridin-2-yl)imidazo[1,5-a]pyridine ligand, intramolecular π···π stacking between the phenyl and pyridyl rings of different ligands contributes to the stability of the bulky coordination sphere. mdpi.com Furthermore, intermolecular π···π stacking interactions are observed between the aromatic rings of surrounding molecules. mdpi.com
Future Research Directions and Translational Potential
Development of Novel Synthetic Pathways with Enhanced Atom Economy and Sustainability
The synthesis of imidazo[1,5-a]pyridines has been a subject of intense research, with numerous methods developed over the decades. researchgate.net Traditional approaches often involve the cyclocondensation of 2-(aminomethyl)pyridines with various electrophilic reagents like carboxylic acids, acyl anhydrides, or acyl chlorides. beilstein-journals.org However, the future of synthesizing Imidazo[1,5-a]pyridin-8-amine and its derivatives lies in the development of more atom-economical and sustainable methods.
Current research is focused on transition-metal-free reactions and the use of greener solvents and catalysts. For instance, iodine-mediated oxidative annulations provide a one-pot synthesis from readily available starting materials. rsc.org Another promising avenue is the use of flavin-iodine-coupled catalysts that utilize molecular oxygen as a sustainable oxidant, generating water as the primary byproduct. researchgate.net These methods significantly reduce waste and avoid the use of expensive and often toxic heavy metals. beilstein-journals.org
Future synthetic strategies will likely focus on:
One-pot, multi-component reactions: These reactions, such as the Groebke–Blackburn–Bienaymé (GBB) reaction, allow for the rapid assembly of complex molecules from simple precursors in a single step, enhancing efficiency and reducing waste.
C-H functionalization: Direct functionalization of C-H bonds is a powerful tool for introducing molecular complexity, avoiding the need for pre-functionalized starting materials and thus improving atom economy. mdpi.com
Flow chemistry: Continuous flow processes offer advantages in terms of safety, scalability, and efficiency, making them an attractive option for the large-scale production of imidazo[1,5-a]pyridine (B1214698) derivatives. acs.org
Exploration of Undiscovered Biological Targets and Therapeutic Areas
While imidazo[1,5-a]pyridine derivatives have been investigated for their anticancer and anti-inflammatory activities, the full spectrum of their biological potential remains largely unexplored. researchgate.netmdpi.com The structural similarity of the imidazo[1,5-a]pyridine core to purines suggests that these compounds could interact with a wide range of biological macromolecules, including kinases, enzymes, and receptors. mdpi.com
A significant future direction is the exploration of novel biological targets. For example, derivatives of the related imidazo[1,2-a]pyrazine (B1224502) scaffold have shown promise as inhibitors of Bruton's tyrosine kinase (BTK) for treating rheumatoid arthritis and as inhibitors of Leishmania casein kinase 1 for antileishmanial activity. nih.gov These findings suggest that this compound and its analogs could be investigated for similar activities.
Furthermore, the known activity of some imidazo[1,5-a]pyridines as thromboxane (B8750289) A2 synthetase inhibitors opens the door to research in cardiovascular diseases. acs.org The identification of novel small-molecule inhibitors of insulin-regulated aminopeptidase (B13392206) (IRAP) from an imidazo[1,5-a]pyridine library highlights their potential in neurological disorders. diva-portal.org Future research should systematically screen this compound derivatives against a broad panel of biological targets to uncover new therapeutic applications.
Advanced Rational Design of Derivatives for Optimized Activity and Selectivity
The development of highly potent and selective therapeutic agents requires a deep understanding of structure-activity relationships (SAR). Advanced rational design, guided by computational modeling and structural biology, will be crucial for optimizing the activity and selectivity of this compound derivatives.
X-ray crystallography and molecular docking studies can provide detailed insights into how these molecules bind to their biological targets. For example, the co-crystal structure of an 8-amino-imidazo[1,5-a]pyrazine inhibitor with BTK revealed key hydrogen bonding and hydrophobic interactions responsible for its potency and selectivity. nih.gov This information is invaluable for designing new derivatives with improved binding affinity and kinase selectivity. nih.gov
Future rational design efforts will likely involve:
Computational Screening: Virtual screening of large compound libraries against specific biological targets can rapidly identify promising lead compounds. nih.gov
Structure-Based Design: Utilizing the three-dimensional structure of the target protein to design molecules that fit perfectly into the active site.
Pharmacophore Modeling: Identifying the essential structural features required for biological activity and using this model to design new molecules.
Integration of this compound into Multifunctional Materials and Devices
The unique photophysical properties of imidazo[1,5-a]pyridine derivatives, such as their strong fluorescence and large Stokes shifts, make them highly attractive for applications in materials science. researchgate.netmdpi.com These properties are tunable by modifying the substituents on the heterocyclic core. researchgate.net
Future research will focus on integrating this compound and its derivatives into a variety of multifunctional materials and devices, including:
Organic Light-Emitting Diodes (OLEDs): The strong solid-state emission of some derivatives makes them excellent candidates for use as emitters in OLEDs for displays and lighting. rsc.orgtandfonline.com
Fluorescent Sensors: The sensitivity of their fluorescence to the local environment can be exploited to develop sensors for ions, pH, and biomolecules. mdpi.commdpi.com
Bioimaging: Their emissive properties and ability to intercalate into lipid bilayers make them suitable as fluorescent probes for cell membrane studies and confocal microscopy. researchgate.netmdpi.com
Anti-counterfeiting Materials: The unique fluorescence characteristics can be utilized in advanced anti-counterfeiting technologies. rsc.org
Table 1: Potential Applications of this compound Derivatives in Materials Science
| Application Area | Key Property | Potential Function |
| Optoelectronics | Strong solid-state fluorescence, charge transport | Emitters in OLEDs rsc.orgtandfonline.com |
| Sensors | Solvatochromism, sensitivity to environment | Fluorescent probes for ions, pH mdpi.commdpi.com |
| Biomedical Imaging | High quantum yield, cell permeability | Cellular probes, imaging agents researchgate.netmdpi.com |
| Security | Unique luminescent signatures | Anti-counterfeiting inks and tags rsc.org |
This table is interactive. Click on the headers to sort the data.
In-depth Mechanistic Studies of Biological Actions and Photophysical Phenomena
A deeper understanding of the mechanisms underlying the biological activities and photophysical properties of this compound derivatives is essential for their rational development.
In the biological realm, detailed mechanistic studies are needed to elucidate how these compounds interact with their targets at a molecular level. This includes identifying the specific binding sites, understanding the conformational changes induced upon binding, and clarifying the downstream signaling pathways affected. For instance, understanding the non-competitive inhibition mechanism of IRAP inhibitors is crucial for their further optimization. diva-portal.org
In the context of photophysics, further investigation is required to fully comprehend the factors governing their fluorescence quantum yields, Stokes shifts, and solvatochromic behavior. mdpi.com Density Functional Theory (DFT) calculations can provide valuable insights into their electronic structure and transitions, helping to explain their observed optical properties. rsc.org Understanding these phenomena will enable the design of new materials with tailored photophysical characteristics for specific applications.
Application of Artificial Intelligence and Machine Learning in this compound Research
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the field of drug discovery and materials science. These powerful tools can be applied to various aspects of this compound research to accelerate progress and uncover new opportunities.
Potential applications of AI and ML include:
Predictive Modeling: ML models can be trained on existing data to predict the biological activity, physicochemical properties, and toxicity of new this compound derivatives. rsc.orginformahealthcare.com
Virtual Screening: AI-powered virtual screening can analyze vast chemical spaces to identify novel compounds with desired properties, significantly reducing the time and cost of experimental screening. nih.govmdpi.com
De Novo Design: Generative AI models can design entirely new molecules with optimized properties for a specific target or application.
Synthesis Planning: AI tools can assist in devising novel and efficient synthetic routes for complex this compound derivatives.
The integration of AI and ML into the research workflow will undoubtedly accelerate the discovery and development of new this compound-based therapeutics and materials.
Q & A
Q. What are the foundational synthetic routes for Imidazo[1,5-A]pyridin-8-amine, and how are reaction conditions optimized?
this compound can be synthesized via cyclocondensation reactions. A common approach involves reacting 2-aminopyridine derivatives with α-haloketones or aldehydes under basic conditions. For example, 2-aminonicotinate derivatives react with α-haloketones to form the imidazo[1,5-a]pyridine core, followed by halogenation or functionalization . Optimization of reaction parameters, such as solvent choice (e.g., THF or ethanol), catalyst (e.g., iodine for rearrangement reactions), and temperature (room temperature to microwave-assisted heating), is critical. Evidence shows that using 6 equivalents of iodine in THF at 24 hours achieves 71% yield for certain derivatives .
Q. How is the structure of this compound validated experimentally?
Structural confirmation relies on a combination of spectroscopic and crystallographic methods:
- HRMS : Determines molecular weight and fragmentation patterns.
- NMR : Assigns proton and carbon environments (e.g., distinguishing between aromatic and amine protons).
- X-ray crystallography : Resolves bond lengths, angles, and stereochemistry. For instance, the reaction product of imidazo[1,5-a]pyridine with ninhydrin was confirmed via single-crystal X-ray diffraction, revealing a bis-adduct structure .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
While commercial/consumer safety questions are excluded, researchers should adhere to general guidelines for amine-containing heterocycles:
- Use personal protective equipment (PPE) and fume hoods.
- Avoid inhalation or skin contact, as per SDS recommendations for related imidazo-pyridine analogs .
Advanced Research Questions
Q. How can synthetic methodologies be tailored to access derivatives like 2-methyl or halogen-substituted analogs?
Substituent introduction requires strategic functionalization:
- Halogenation : Bromine or iodine can be introduced via electrophilic substitution or palladium-catalyzed reactions. For example, 6-bromo derivatives are synthesized using brominating agents like NBS (N-bromosuccinimide) .
- Methylation : Alkylation at the 2-position is achieved via nucleophilic substitution or transition-metal-catalyzed coupling. Evidence highlights the synthesis of 2-methylimidazo[1,5-a]pyrazin-8-amine (CAS: 185133-96-4) using tailored reagents .
Q. What role does this compound play in PDE2 inhibition, and how is its activity quantified?
As a PDE2 inhibitor scaffold, its activity is evaluated through:
- Enzyme inhibition assays : Measuring IC₅₀ values using fluorescence-based substrates.
- Structure-activity relationship (SAR) studies : Modifying the core structure (e.g., adding trifluoromethyl groups) enhances binding affinity. Patent data indicates derivatives with PDE2 IC₅₀ values in the nanomolar range .
Q. How are computational methods integrated to predict the biological activity of novel derivatives?
Molecular docking and QSAR models are employed to predict interactions with target enzymes like PDE2. For example, substituent effects at the 3-position (e.g., carboxamide groups) are modeled to optimize steric and electronic complementarity with the enzyme’s active site .
Methodological Challenges and Contradictions
Q. How can discrepancies in reported reaction yields for similar derivatives be resolved?
Yield variations arise from differences in:
- Purity of starting materials : Impurities in 2-aminopyridine precursors can reduce efficiency.
- Catalyst loading : Excess iodine (e.g., >6 equivalents) may lead to side reactions .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) vs. THF affect reaction kinetics .
Q. What strategies address low solubility of this compound derivatives in biological assays?
- Prodrug design : Introduce hydrophilic groups (e.g., phosphate esters) for in vivo studies.
- Co-solvent systems : Use DMSO-water mixtures while ensuring stability .
Emerging Applications
Q. Can this compound derivatives serve as fluorescent probes or imaging agents?
Derivatives with extended conjugation (e.g., carboxaldehyde at the 3-position) exhibit tunable fluorescence. For example, imidazo[1,5-a]pyridine-3-carboxaldehyde (CAS: 56671-66-0) shows potential in bioimaging due to its Stokes shift and photostability .
Q. How are multi-component reactions (MCRs) leveraged to synthesize complex analogs?
MCRs enable rapid diversification. A reported method combines 2-aminonicotinamide, α-haloketones, and substituted amines in ethanol to yield carboxamide derivatives with 93–97% yields. HATU and DIPEA are critical for efficient amide coupling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
